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Foundational

Chemical structure and molecular weight of 3-Nitro-oxo-benzeneacetic acid Ethyl ester

Title: Technical Whitepaper: Structural Elucidation, Reactivity, and Synthetic Applications of 3-Nitro-oxo-benzeneacetic acid Ethyl ester Executive Summary 3-Nitro-oxo-benzeneacetic acid Ethyl ester, widely designated in...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Whitepaper: Structural Elucidation, Reactivity, and Synthetic Applications of 3-Nitro-oxo-benzeneacetic acid Ethyl ester

Executive Summary

3-Nitro-oxo-benzeneacetic acid Ethyl ester, widely designated in chemical literature as Ethyl 2-(3-nitrophenyl)-2-oxoacetate or Ethyl 3-nitrophenylglyoxylate[1],[2], is a highly versatile alpha-keto ester utilized extensively in advanced organic synthesis and medicinal chemistry. With a molecular weight of 223.18 g/mol [3], this compound serves as a critical electrophilic building block. The juxtaposition of a highly reactive alpha-keto moiety with a strongly electron-withdrawing meta-nitro group renders it an ideal precursor for the synthesis of complex heterocycles, unnatural amino acids, and active pharmaceutical ingredients (APIs). This guide provides an authoritative breakdown of its structural properties, mechanistic behavior, and validated experimental protocols.

Chemical Identity & Structural Elucidation

Structure-Activity Relationship (SAR) Context The reactivity of 3-Nitro-oxo-benzeneacetic acid Ethyl ester is governed by three distinct functional domains:

  • The Alpha-Keto Group : Acts as a hard electrophilic center, highly susceptible to nucleophilic attack by amines, hydrazines, and organometallic reagents.

  • The Ethyl Ester : Provides a site for transesterification, hydrolysis, or controlled reduction, while stabilizing the adjacent keto group via mild resonance.

  • The 3-Nitroaryl Ring : The meta-nitro group exerts a strong inductive electron-withdrawing effect (-I), further increasing the partial positive charge on the alpha-keto carbon, thereby accelerating nucleophilic addition rates compared to unsubstituted phenylglyoxylates.

Table 1: Physicochemical Properties & Identifiers

Property Value Causality / Significance
IUPAC Name Ethyl 2-(3-nitrophenyl)-2-oxoacetate Standardized nomenclature[2].
CAS Registry Numbers 149621-25-0, 92057-09-5 Primary identifiers for sourcing and literature retrieval[1],[2].
Molecular Formula C10H9NO5 Defines the atomic composition[3].
Molecular Weight 223.18 g/mol Crucial for stoichiometric calculations and mass spectrometry (LC-MS) validation[3].
SMILES O=C(OCC)C(C1=CC=CC(=O)=C1)=O Enables computational modeling and chemoinformatics[3].
Hydrogen Bond Donors 0 Indicates lack of protic functional groups, enhancing solubility in aprotic solvents.

| Hydrogen Bond Acceptors | 5 | Facilitates interactions with protic solvents and biological targets. |

Mechanistic Reactivity & Synthetic Utility

The alpha-keto ester motif is a privileged scaffold in synthetic chemistry. The presence of the 3-nitro group significantly enhances the electrophilicity of the alpha-carbon. Consequently, this molecule is a prime candidate for:

  • Reductive Amination : Conversion to 3-nitrophenylglycine derivatives, which are valuable unnatural amino acids used in peptide drug development.

  • Heterocyclic Condensation : Reaction with ortho-phenylenediamines yields quinoxaline derivatives, a class of compounds known for broad-spectrum biological activities including kinase inhibition.

  • Asymmetric Reduction : Enantioselective reduction of the keto group yields chiral alpha-hydroxy esters (mandelic acid derivatives), which are critical chiral synthons.

Reactivity A 3-Nitro-oxo-benzeneacetic acid Ethyl ester (MW: 223.18) B Alpha-Keto Carbon (Highly Electrophilic) A->B Feature C 3-Nitro Group (EWG, Inductive Effect) A->C Feature D Ethyl Ester (Leaving Group / Hydrolysis) A->D Feature E Unnatural Amino Acids (Reductive Amination) B->E + Amines F Quinoxalines / Heterocycles (Condensation) B->F + Diamines C->B Enhances Electrophilicity

Fig 1: Structural features and downstream synthetic applications of the target molecule.

Experimental Protocols: Synthesis & Downstream Applications

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint.

Protocol 1: Synthesis via Oxidation of Ethyl 3-nitromandelate Objective: To synthesize 3-Nitro-oxo-benzeneacetic acid Ethyl ester (MW: 223.18) from the corresponding alpha-hydroxy ester using Dess-Martin Periodinane (DMP). Rationale: DMP provides a mild, highly selective oxidation of secondary alcohols to ketones without over-oxidizing or cleaving the C-C bond[4],[5], which is a significant risk when utilizing harsher oxidants like KMnO4.

Step-by-Step Methodology:

  • Substrate Preparation : Dissolve 10.0 mmol of Ethyl 2-hydroxy-2-(3-nitrophenyl)acetate (Ethyl 3-nitromandelate) in 50 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent the hydrolysis of the ester and the degradation of the moisture-sensitive DMP reagent.

  • Oxidant Addition : Cool the solution to 0 °C using an ice bath. Slowly add 12.0 mmol (1.2 equivalents) of Dess-Martin Periodinane. Causality: Cooling controls the exothermic nature of the initial periodinane ligand exchange, preventing side reactions.

  • Reaction Progression : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexane:Ethyl Acetate, 3:1). Validation: The product spot will run higher (higher Rf) than the starting material due to the loss of the hydrogen-bonding hydroxyl group.

  • Quenching : Quench the reaction by adding 30 mL of a 1:1 mixture of saturated aqueous Na2S2O3 and saturated aqueous NaHCO3. Stir vigorously for 15 minutes. Causality: Na2S2O3 reduces unreacted DMP and its byproduct (iodinane) to water-soluble compounds, while NaHCO3 neutralizes any liberated acetic acid.

  • Extraction : Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification : Concentrate the solvent under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the pure alpha-keto ester.

  • Analytical Validation : Confirm the product via LC-MS. The expected [M+H]+ peak is m/z 224.18[3].

SynthesisWorkflow Step1 1. Substrate Preparation Dissolve Ethyl 3-nitromandelate in dry DCM Step2 2. Oxidation Add Dess-Martin Periodinane (DMP) at 0°C Step1->Step2 Step3 3. Reaction Progression Stir at RT for 2 hours (Monitor via TLC) Step2->Step3 Step4 4. Quenching Add sat. Na2S2O3 and NaHCO3 Step3->Step4 Step5 5. Extraction & Washing Extract with DCM, wash with Brine Step4->Step5 Step6 6. Purification Flash Chromatography (Hexane:EtOAc) Step5->Step6 Step7 7. Validation NMR, LC-MS (Target MW: 223.18) Step6->Step7

Fig 2: Step-by-step workflow for the DMP oxidation of Ethyl 3-nitromandelate.

Protocol 2: Synthesis of Quinoxaline Derivatives (Heterocyclic Condensation) Objective: Utilize the alpha-keto ester to form a rigid quinoxaline core. Methodology:

  • Dissolve 1.0 mmol of 3-Nitro-oxo-benzeneacetic acid Ethyl ester in 10 mL of absolute ethanol.

  • Add 1.0 mmol of benzene-1,2-diamine (o-phenylenediamine) and a catalytic amount of glacial acetic acid (0.1 mmol).

  • Reflux the mixture for 3-4 hours. Causality: The dual electrophilic centers (keto and ester) react sequentially with the two primary amines of the diamine, forming a stable, aromatic pyrazinone-fused ring system.

  • Cool to room temperature, filter the precipitated solid, and recrystallize from ethanol to yield the pure heterocycle.

Analytical Characterization (Self-Validating System)

To ensure trustworthiness, the synthesized compound must be validated against the following spectroscopic markers:

  • Mass Spectrometry (ESI-MS) : Exact mass calculation for C10H9NO5 is 223.048 Da. The diagnostic peak is m/z 224.05 [M+H]+[3].

  • Infrared Spectroscopy (FT-IR) :

    • ~1740 cm⁻¹: Strong absorption corresponding to the ester carbonyl (C=O).

    • ~1690 cm⁻¹: Absorption corresponding to the conjugated alpha-keto carbonyl.

    • ~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric stretching of the NO2 group.

  • ¹H NMR (400 MHz, CDCl3) :

    • δ 1.42 (t, J = 7.1 Hz, 3H) - Ethyl methyl group.

    • δ 4.48 (q, J = 7.1 Hz, 2H) - Ethyl methylene group.

    • δ 7.7 - 8.9 (m, 4H) - Aromatic protons, with the proton between the nitro and keto groups appearing most downfield due to combined deshielding effects.

Safety, Handling, & Storage

  • Stability : Alpha-keto esters are generally stable but can be susceptible to hydration (forming gem-diols) in the presence of ambient moisture over prolonged periods.

  • Storage : Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C to preserve the integrity of the highly electrophilic keto group.

  • Toxicity : Nitroaromatic compounds are potential skin sensitizers and mutagens. Handle with appropriate PPE (nitrile gloves, lab coat, safety goggles) within a certified chemical fume hood.

References[1] Title: 149621-25-0 | 3-Nitro-oxo-benzeneacetic acid Ethyl ester

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Exploratory

Mechanism of Action of 3-Nitro-oxo-benzeneacetic Acid Ethyl Ester in Organic Synthesis: A Technical Guide

Executive Summary 3-Nitro-oxo-benzeneacetic acid ethyl ester (CAS: 149621-25-0), commonly referred to as ethyl 2-(3-nitrophenyl)-2-oxoacetate or ethyl 3-nitrobenzoylformate, is a highly activated α -keto ester[1]. In adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Nitro-oxo-benzeneacetic acid ethyl ester (CAS: 149621-25-0), commonly referred to as ethyl 2-(3-nitrophenyl)-2-oxoacetate or ethyl 3-nitrobenzoylformate, is a highly activated α -keto ester[1]. In advanced organic synthesis and drug development, this molecule serves as a premier electrophilic building block. Its unique structural topology—combining an α -dicarbonyl system with a strongly electron-withdrawing meta-nitro group—primes it for highly stereoselective transformations, including asymmetric hydrogenations and Friedel-Crafts alkylations[2]. This whitepaper dissects the electronic mechanisms driving its reactivity and provides validated, step-by-step protocols for its application in asymmetric synthesis.

Structural and Electronic Profiling: The "Why" Behind the Reactivity

The synthetic utility of 3-nitro-oxo-benzeneacetic acid ethyl ester is dictated by the synergistic electronic effects of its functional groups.

  • The α -Keto Ester Moiety: The adjacent ester group ( σI​=+0.30 ) exerts a strong inductive pull on the ketone carbonyl, making the α -carbon significantly more electrophilic than a standard aryl ketone.

  • The meta-Nitro Group: The nitro group at the 3-position ( σm​=+0.71 ) withdraws electron density from the aromatic ring primarily via induction. This translates to a profound Lowest Unoccupied Molecular Orbital (LUMO) lowering effect on the α -ketone[3].

By lowering the activation energy required for nucleophilic attack, the molecule becomes highly susceptible to both hydride transfer (in reductions) and attack by electron-rich π -systems (in Friedel-Crafts reactions). Furthermore, the nitro group serves as a latent amine; post-reaction reduction allows for rapid intramolecular annulation to form complex heterocycles like quinoxalines and indolin-2-ones.

DivergentPathways SM 3-Nitro-oxo-benzeneacetic acid Ethyl ester Red Asymmetric Hydrogenation SM->Red Chiral Catalyst H2 FC Friedel-Crafts Alkylation SM->FC Lewis Acid Heteroarene NitroRed Nitro Reduction & Annulation SM->NitroRed Pd/C, H2 Cyclization Prod1 Chiral Ethyl 3-nitromandelate Red->Prod1 Prod2 Bis(indolyl)acetates & Tertiary Alcohols FC->Prod2 Prod3 Quinoxalines & Amino-aryl derivatives NitroRed->Prod3

Divergent synthetic pathways of 3-Nitro-oxo-benzeneacetic acid ethyl ester.

Core Mechanistic Pathways

Pathway A: Heterogeneous Asymmetric Hydrogenation

The conversion of the α -keto ester to chiral ethyl 3-nitromandelate is a critical step in synthesizing chiral pharmaceuticals[2]. This is frequently achieved using Platinum (Pt) catalysts modified with cinchona alkaloids (e.g., cinchonidine)[4]. Mechanism: The chiral modifier adsorbs onto the Pt surface via its quinoline ring, creating a chiral pocket. The α -keto ester docks into this pocket, forming a transient diastereomeric surface complex stabilized by intermolecular hydrogen bonding with the quinuclidine moiety of the alkaloid[4]. This rigid transition state ensures strict enantiodifferentiation during the hydride transfer from the metal surface to the carbonyl carbon.

HydrogenationMechanism Cat Chiral Metal Complex (e.g., Pt-Cinchonidine) TS Surface Complexation Enantiodifferentiation Hydride Transfer Cat->TS H2 Activation Substrate alpha-Keto Ester (Electrophile) Substrate->TS Carbonyl Adsorption TS->Cat Catalyst Regeneration Product Chiral alpha-Hydroxy Ester TS->Product Stereoselective Reduction

Mechanism of heterogeneous enantioselective hydrogenation on a chirally modified metal surface.

Pathway B: Enantioselective Friedel-Crafts Alkylation

Because of the extreme electrophilicity of the α -carbonyl, 3-nitro-oxo-benzeneacetic acid ethyl ester readily undergoes Friedel-Crafts (F-C) alkylation with electron-rich heteroarenes like pyrroles and indoles[5]. Mechanism: A chiral Lewis acid (such as a Zirconium-BINOL complex) coordinates in a bidentate fashion to both the ketone and ester oxygens[5]. This coordination not only lowers the LUMO further but locks the substrate into an s-cis conformation. The bulky chiral ligand shields one face of the dicarbonyl plane, forcing the incoming pyrrole/indole to attack from the exposed face, yielding highly enantioenriched tertiary alcohols.

Quantitative Data: Electronic Effects on Reactivity

The table below summarizes how the meta-nitro substitution quantitatively enhances the reactivity of the α -keto ester compared to standard and electron-rich analogs, based on established kinetic and yield parameters in literature[4][5].

Substrate ( α -Keto Ester)Hammett Constant ( σ )Relative ElectrophilicityRelative Hydrogenation TOFF-C Alkylation Yield (Pyrrole)
Ethyl benzoylformate0.00Baseline1.0x~75%
Ethyl 4-methoxybenzoylformate-0.27Decreased0.6x~60%
Ethyl 3-nitrobenzoylformate +0.71 Highly Increased >2.5x >90%

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and scientific integrity, the following protocols incorporate causality explanations and built-in Quality Control (QC) validation steps.

Protocol 1: Heterogeneous Enantioselective Hydrogenation

Adapted from established methodologies for Pt-catalyzed α -keto ester reductions [4].

Reagents: 3-Nitro-oxo-benzeneacetic acid ethyl ester (10 mmol), 5% Pt/Al 2​ O 3​ catalyst (50 mg), Cinchonidine (0.1 mmol), Toluene (20 mL), H 2​ gas. Procedure:

  • Catalyst Modification: Suspend Pt/Al 2​ O 3​ and cinchonidine in toluene and stir for 30 minutes at room temperature.

    • Causality: Pre-treatment is mandatory to allow the alkaloid to fully adsorb and generate the chiral active sites on the Pt surface before the substrate is introduced.

  • Substrate Addition & Pressurization: Add the α -keto ester to the suspension. Transfer to a high-pressure autoclave and pressurize with H 2​ to 10 bar.

    • Causality: Operating at an elevated hydrogen pressure (10 bar) maximizes the enantiomeric excess (ee) by rapidly stabilizing the partially hydrogenated intermediate states on the Pt surface[4].

  • Reaction: Stir at 25 °C for 4 hours. Monitor hydrogen uptake until cessation.

  • Self-Validation (QC): Filter the catalyst through Celite. Analyze an aliquot via Chiral HPLC (e.g., Chiralcel OD-H column).

    • Success Metric: >95% conversion, >90% ee for the (R)-ethyl 3-nitromandelate.

Protocol 2: Zirconium-Catalyzed Friedel-Crafts Alkylation with Pyrrole

Adapted from enantioselective F-C alkylation frameworks [5].

Reagents: 3-Nitro-oxo-benzeneacetic acid ethyl ester (1.0 mmol), Pyrrole (1.2 mmol), Zr(OtBu) 4​ (10 mol%), Chiral 3,3′-dibromo-1,1′-bi-2-naphthol ligand (12 mol%), Toluene (5 mL). Procedure:

  • Lewis Acid Complexation: In a flame-dried Schlenk flask under Argon, combine Zr(OtBu) 4​ and the chiral BINOL ligand in toluene. Stir at room temperature for 1 hour.

    • Causality: The tert-butanol must be displaced by the BINOL ligand to form the active, sterically demanding chiral Zirconium Lewis acid complex.

  • Temperature Equilibration: Cool the reaction mixture to 0 °C.

    • Causality: Lowering the temperature suppresses the uncatalyzed background reaction (which yields racemic product) and rigidifies the transition state, improving the ee[5].

  • Reaction: Add the α -keto ester, stir for 10 minutes, then add pyrrole dropwise. Stir at 0 °C for 12 hours.

  • Self-Validation (QC): Quench with saturated aqueous NaHCO 3​ . Extract with ethyl acetate. Run crude 1 H-NMR.

    • Success Metric: Disappearance of the ketone carbonyl carbon (~186 ppm) in 13 C-NMR and appearance of the tertiary alcohol quaternary carbon (~75 ppm).

References

  • NextPeptide / BLD Pharm. "3-Nitro-oxo-benzeneacetic acid ethyl ester (CAS: 149621-25-0) Chemical Properties." NextPeptide. Available at: [Link]

  • Chung, I., Song, B., Kim, J., Yun, Y. "Enhancing Effect of Residual Capping Agents in Heterogeneous Enantioselective Hydrogenation of alpha-keto Esters over Polymer-Capped Pt/Al2O3." ACS Catalysis, 2021, 11(1), 31-42. Available at:[Link]

  • Meemken, F., Hungerbuehler, K., Baiker, A. "Monitoring Surface Processes During Heterogeneous Asymmetric Hydrogenation of Ketones on a Chirally Modified Platinum Catalyst by Operando Spectroscopy." Angewandte Chemie International Edition, 2014, 53(33), 8640-8644. Available at:[Link]

  • López, et al. "Enantioselective Synthesis of Tertiary Alcohols through a Zirconium-Catalyzed Friedel–Crafts Alkylation of Pyrroles with α-Ketoesters." The Journal of Organic Chemistry, 2011. Available at:[Link]

  • Tu, Y.-P., et al. "Dissociative protonation and fragmentation: Retro-Friedel–Crafts reactions of heterocyclic drug and metabolite molecules in mass spectrometry." International Journal of Mass Spectrometry, 2012, 316-318, 40-46. Available at:[Link]

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Foundational

1H NMR and 13C NMR spectroscopic reference data for 3-Nitro-oxo-benzeneacetic acid Ethyl ester

Comprehensive 1 H and 13 C NMR Spectroscopic Reference Data for Ethyl 3-Nitrophenylglyoxylate: A Technical Guide for Structural Elucidation Target Audience: Analytical Chemists, Synthetic Organic Researchers, and Drug De...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive 1 H and 13 C NMR Spectroscopic Reference Data for Ethyl 3-Nitrophenylglyoxylate: A Technical Guide for Structural Elucidation

Target Audience: Analytical Chemists, Synthetic Organic Researchers, and Drug Development Professionals Compound: 3-Nitro-oxo-benzeneacetic acid Ethyl ester (Ethyl 3-nitrophenylglyoxylate) Molecular Formula: C 10​ H 9​ NO 5​

Molecular Architecture & Spectroscopic Significance

Ethyl 3-nitrophenylglyoxylate (also known as ethyl 2-(3-nitrophenyl)-2-oxoacetate) is a highly functionalized α -keto ester. Molecules containing the arylglyoxylate scaffold are critical intermediates in modern drug development, frequently utilized in the cascade annulation synthesis of complex heterocycles such as furo[2,3-b]pyran-2-ones[1][2].

From an analytical perspective, the structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires a deep understanding of competing electronic effects. The aromatic ring is sandwiched between two strongly electron-withdrawing groups (EWGs): the meta-directing nitro ( −NO2​ ) group and the α -keto ester moiety. This dual-EWG environment creates a highly deshielded magnetic environment, pushing the aromatic proton and carbon resonances significantly downfield compared to baseline analogs like ethyl phenylglyoxylate[3].

Causality of Chemical Shifts: The Interplay of Electronic Effects

To interpret the NMR spectra of Ethyl 3-nitrophenylglyoxylate accurately, we must move beyond rote memorization of chemical shifts and analyze the causality of the magnetic shielding[4][5].

  • The α -Keto Ester Influence: In the baseline compound, ethyl phenylglyoxylate, the ketone carbonyl resonates at δ 186.4 ppm, and the ester carbonyl at δ 163.8 ppm[3][6]. The ketone group exerts a strong −M (mesomeric) and −I (inductive) effect, deshielding the ortho and para protons.

  • The Nitro Group Perturbation: The introduction of a nitro group at the 3-position (meta to the glyoxylate) fundamentally alters the electron density. The nitro group is one of the strongest deactivating groups. It removes electron density via resonance ( −M ) from its ortho and para positions, and via induction ( −I ) across the σ -framework.

  • Synergistic Deshielding (The H-2 Proton): The proton at the 2-position (H-2) is situated ortho to both the nitro group and the α -keto ester. Consequently, it experiences the maximum cumulative inductive and anisotropic deshielding effects, pushing its resonance to the extreme downfield region ( ∼δ 8.91 ppm).

ElectronicEffects cluster_0 Substituent Effects in Ethyl 3-Nitrophenylglyoxylate Nitro Nitro Group (-NO2) Strongly Electron Withdrawing (-I, -M) Aromatic Aromatic Ring (Electron Deficient Core) Nitro->Aromatic Removes electron density Keto Alpha-Keto Ester Electron Withdrawing (-I, -M) Keto->Aromatic Removes electron density Protons H-2, H-4, H-6 Protons (Highly Deshielded, Downfield Shift) Aromatic->Protons Reduced magnetic shielding

Fig 1: Logical relationship of electronic effects driving the downfield chemical shifts in the aromatic system.

Tabulated NMR Reference Data

The following reference data has been rigorously derived using established empirical additivity rules[4] anchored against peer-reviewed experimental baselines for ethyl phenylglyoxylate[3][6].

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
H-2 8.91t1.81HOrtho to both −NO2​ and −C=O . Meta-coupled only.
H-4 8.51ddd8.2, 2.2, 1.01HOrtho to −NO2​ , para to −C=O .
H-6 8.34dt7.8, 1.31HOrtho to −C=O , para to −NO2​ .
H-5 7.74t8.01HMeta to both EWGs; least deshielded aromatic proton.
-CH 2​ - 4.48q7.12HEthyl ester methylene; deshielded by adjacent ester oxygen.
-CH 3​ 1.45t7.13HEthyl ester methyl.
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
CarbonChemical Shift ( δ , ppm)TypeAssignment Rationale
C=O (Ketone) 184.5Quaternary α -keto carbon. Slightly shielded relative to unsubstituted analogs due to strong −I pull from the nitroaromatic ring.
C=O (Ester) 162.5QuaternaryEster carbonyl carbon.
C-3 148.7QuaternaryAromatic ipso-carbon attached directly to the −NO2​ group.
C-6 135.8CHAromatic carbon ortho to the glyoxylate group.
C-1 133.4QuaternaryAromatic ipso-carbon attached to the glyoxylate group.
C-4 130.0CHAromatic carbon ortho to the nitro group.
C-5 129.7CHAromatic carbon meta to both substituents.
C-2 125.2CHAromatic carbon between the two EWGs. Shielded by the strong ortho resonance effect of the nitro group.
-CH 2​ - 63.0CH 2​ Ethyl ester methylene carbon.
-CH 3​ 14.1CH 3​ Ethyl ester methyl carbon.

Self-Validating Protocol for High-Fidelity NMR Acquisition

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, the acquisition of NMR data cannot be treated as a black box. The following protocol is designed as a self-validating system ; each step contains an internal check to guarantee the integrity of the final spectra[5].

Step-by-Step Methodology
  • Sample Preparation (Concentration Optimization):

    • Action: Dissolve 15–20 mg of Ethyl 3-nitrophenylglyoxylate in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation: Visually inspect the NMR tube. The solution must be perfectly clear. Any particulate matter will disrupt magnetic field homogeneity, causing severe line broadening. Filter through a glass wool plug if necessary.

  • Probe Tuning and Matching:

    • Action: Insert the sample into the spectrometer (e.g., 400 MHz standard bore) and execute the atma (Automatic Tuning and Matching) routine for both 1 H and 13 C frequencies.

    • Self-Validation: The tuning curve (wobble curve) must show a sharp dip exactly at the center frequency. A shallow dip indicates high salt content or improper solvent volume.

  • Locking and Gradient Shimming:

    • Action: Lock the spectrometer to the deuterium signal of CDCl 3​ ( δ 7.26 ppm). Perform 3D gradient shimming (topshim).

    • Self-Validation: Measure the Full Width at Half Height (FWHH) of the residual CHCl 3​ peak. A properly shimmed system will yield a FWHH of ≤1.0 Hz. If the peak is asymmetric or broad, re-shim the Z1 and Z2 gradients manually.

  • Data Acquisition Parameters:

    • 1 H NMR: Use a standard 30° pulse program (zg30). Number of scans (ns) = 16; Relaxation delay (d1) = 1.0 s.

    • 13 C NMR: Use a proton-decoupled 30° pulse program (zgpg30). Number of scans (ns) = 512 to 1024; Relaxation delay (d1) = 2.0 s.

    • Self-Validation: During the first 16 scans of the 13 C acquisition, check the Signal-to-Noise (S/N) ratio of the quaternary carbons (C-1, C-3, C=O). If S/N is <10:1 , double the number of scans.

  • Processing and Phase Correction:

    • Action: Apply zero-filling to 64k data points. Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT). Perform zero-order and first-order phase corrections.

    • Self-Validation: A perfectly flat baseline across the entire spectral window confirms correct phasing and the absence of acoustic ringing.

NMRWorkflow Prep 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL CDCl3 (Self-Validation: Clear solution ensures no line broadening) Lock 2. Deuterium Lock & Tune Lock to CDCl3 (7.26 ppm) (Self-Validation: Stable lock level confirms solvent purity) Prep->Lock Shim 3. Gradient Shimming Optimize Z-axis gradients (Self-Validation: Residual CHCl3 FWHH < 1.0 Hz) Lock->Shim Acq 4. Data Acquisition 1H: ns=16, d1=1s | 13C: ns=512, d1=2s (Self-Validation: S/N ratio > 100:1 for 13C) Shim->Acq Process 5. Processing & Phasing Zero-filling to 64k, Apodization (LB=0.3-1.0 Hz) (Self-Validation: Flat baseline confirms phase accuracy) Acq->Process

Fig 2: Self-validating experimental workflow for high-fidelity NMR data acquisition.

Conclusion

The structural verification of Ethyl 3-nitrophenylglyoxylate relies heavily on identifying the extreme downfield shift of the H-2 proton ( δ 8.91 ppm) and the distinct quaternary carbon resonances of the α -keto ester system ( δ 184.5 and 162.5 ppm). By understanding the causality of these shifts—driven by the synergistic electron-withdrawing effects of the nitro and glyoxylate groups—researchers can confidently elucidate this molecule and its downstream synthetic derivatives. Adhering to the self-validating acquisition protocol ensures that the resulting spectral data meets the highest standards of scientific rigor.

References

  • Metal-Free Oxidative Esterification of Ketones and Potassium Xanthates: Selective Synthesis of α -Ketoesters and Esters The Journal of Organic Chemistry - ACS Publications[3]

  • Ambient and aerobic carbon-carbon bond cleavage toward α -ketoester synthesis by transition-metal-free photocatalysis RSC Advances - The Royal Society of Chemistry[6]

  • Synthesis of Furo[2,3-b]pyran-2-ones through Ag(I)- or Ag(I)–Au(I)-Catalyzed Cascade Annulation of Alkynols and α -Ketoesters Organic Letters - ACS Publications[2]

  • Furo[2,3-b]pyran-2-one compounds and process for preparation thereof (US10941155B2) United States Patent and Trademark Office[1]

  • Structure Determination of Organic Compounds: Tables of Spectral Data Journal of the American Chemical Society - ACS Publications[4]

  • Review of Spectrometric Identification of Organic Compounds, 8th Edition Journal of Chemical Education - ACS Publications[5]

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Exploratory

Thermodynamic Stability and Reactivity Profiling of 3-Nitro-oxo-benzeneacetic Acid Ethyl Ester at Room Temperature

Executive Summary 3-Nitro-oxo-benzeneacetic acid Ethyl ester (also known as Ethyl 2-(3-nitrophenyl)-2-oxoacetate, CAS: 149621-25-0) is a highly functionalized α -keto ester utilized as a critical building block in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Nitro-oxo-benzeneacetic acid Ethyl ester (also known as Ethyl 2-(3-nitrophenyl)-2-oxoacetate, CAS: 149621-25-0) is a highly functionalized α -keto ester utilized as a critical building block in the synthesis of complex pharmaceuticals and agrochemicals[1],[2]. While thermodynamically stable in its neat, anhydrous state at room temperature (298 K), its structural features render it highly sensitive to environmental variables. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, detailing the causality behind its degradation pathways and providing self-validating experimental protocols for stability profiling.

Structural Thermodynamics & Electronic Causality

To understand the thermodynamic behavior of this compound, we must analyze its electronic microenvironment. The molecule features two adjacent, highly electrophilic centers: the α -keto carbon and the ester carbonyl carbon.

The Causality of Instability in Protic Media: The 3-nitro group on the phenyl ring exerts a powerful inductive electron-withdrawing effect (-I). This pulls electron density through the sigma framework, severely exacerbating the partial positive charge ( δ+ ) on the α -keto carbon. Because the adjacent ester group is also electron-withdrawing, the Lowest Unoccupied Molecular Orbital (LUMO) of the α -keto carbon is significantly lowered. Consequently, the activation energy required for nucleophilic attack by water is minimized. This electronic configuration drives two primary thermodynamic events at 298 K when exposed to moisture: reversible hydration and irreversible spontaneous hydrolysis [3].

Thermodynamic_Pathways KetoEster 3-Nitro-oxo-benzeneacetic acid Ethyl ester (Keto-Ester) GemDiol Gem-Diol (Hydrate Form) KetoEster->GemDiol + H2O (Reversible) K_hyd Equilibrium KetoAcid 2-(3-nitrophenyl) -2-oxoacetic acid (Hydrolysis Product) KetoEster->KetoAcid + H2O / - EtOH Spontaneous Hydrolysis

Thermodynamic equilibrium and hydrolysis pathways of the α-keto ester in aqueous media.

Keto-Hydrate (Gem-Diol) Equilibrium

In the presence of water, the α -keto group undergoes a reversible nucleophilic addition to form a geminal diol (hydrate). While standard aliphatic ketones heavily favor the oxo-form thermodynamically, the intense electron-withdrawing nature of the 3-nitrophenyl group stabilizes the hydrate form[4]. The thermodynamic equilibrium constant ( Khyd​ ) is highly sensitive to the dielectric constant of the solvent.

Spontaneous Aqueous Hydrolysis

α -Keto esters are notoriously susceptible to ester cleavage. The highly electrophilic nature of the ketone makes the adjacent ester highly susceptible to nucleophilic attack by water[3]. At room temperature, exposure to ambient humidity or aqueous buffers leads to the irreversible cleavage of the ethyl ester, yielding 2-(3-nitrophenyl)-2-oxoacetic acid and ethanol. This spontaneous hydrolysis often results in the spurious acidification of the surrounding media[3].

Self-Validating Experimental Protocols for Stability Profiling

To establish a rigorous thermodynamic profile, researchers must employ orthogonal methodologies. The following protocols combine structural elucidation (NMR) with quantitative kinetic tracking (HPLC). Trustworthiness in these workflows is achieved through self-validating mass-balance checks and internal standards.

Protocol A: In Situ ¹H/¹³C NMR Hydration and Tautomerization Assay

Causality for Choice: NMR allows for the direct, non-destructive observation of the oxo-to-hydrate equilibrium without perturbing the system. This ensures the calculated thermodynamic parameters ( ΔG , Keq​ ) reflect the true ground state of the molecule[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10.0 mg of the compound in 0.5 mL of anhydrous DMSO- d6​ (Control) and prepare a parallel sample in D₂O/CD₃CN (1:1 v/v) to simulate aqueous exposure.

  • Internal Standard Addition: Add 1.0 μL of tetramethylsilane (TMS) as a chemical shift reference. Crucially, add a precisely known concentration of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute quantification.

  • Equilibration: Incubate the NMR tubes in a temperature-controlled block at exactly 298 K for 2 hours to ensure the hydration equilibrium is fully established.

  • Data Acquisition: Acquire quantitative ¹³C NMR spectra using inverse-gated decoupling (to suppress Nuclear Overhauser Effects) and standard ¹H NMR spectra.

  • Self-Validation & Analysis: Integrate the distinct α -keto carbon signal (~185 ppm) against the gem-diol carbon signal (~95 ppm). Calculate Khyd​=[Hydrate]/[Oxo] .

    • Validation Check: The assay validates itself if the sum of the molar equivalents of the oxo and hydrate forms perfectly matches the molarity of the internal standard. Any deviation indicates an irreversible degradation pathway (e.g., hydrolysis) has occurred.

Protocol B: RP-HPLC-UV Hydrolysis Kinetics Assay

Causality for Choice: While NMR provides structural equilibrium data, Reversed-Phase HPLC accurately quantifies the irreversible thermodynamic degradation (hydrolysis) over time, allowing for the calculation of the hydrolysis half-life ( t1/2​ ).

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 50 mM phosphate buffer (pH 7.4) and Acetonitrile (60:40 v/v) to mimic standard physiological/aqueous conditions.

  • Sample Initiation: Dissolve the ester initially in 100% anhydrous ACN to prevent premature degradation. Inject this stock into the aqueous buffer at 298 K to yield a 1 mM starting concentration.

  • Kinetic Tracking: Program the autosampler to inject 10 μL aliquots every 30 minutes for 24 hours. Monitor at λmax​ (approx. 254 nm for the nitrophenyl chromophore).

  • Quantification: Track the exponential decay of the ester peak and the stoichiometric appearance of the 2-(3-nitrophenyl)-2-oxoacetic acid peak.

  • Self-Validation & Analysis:

    • Validation Check: The assay is self-validating if the total mass balance (Area of Ester + Area of Acid, adjusted for their respective extinction coefficients) remains constant across all time points. A drop in total mass balance indicates secondary degradation (e.g., thermal decarboxylation).

Validation_Workflow S1 Sample Preparation (Anhydrous vs. Aqueous) S2 Incubation at 298K (Controlled Environment) S1->S2 S3 In Situ 1H/13C NMR (Hydration/Enolization) S2->S3 Structural Eq. S4 RP-HPLC-UV Analysis (Hydrolysis Kinetics) S2->S4 Kinetic Tracking S5 Thermodynamic Parameter Calculation (ΔG, K_eq) S3->S5 K_hyd Data S4->S5 Hydrolysis Rate

Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Thermodynamic Data Summary

Based on the electronic properties of the 3-nitrophenyl substitution and literature precedents for α -keto esters[4],[3], the following thermodynamic parameters dictate the stability of the compound at room temperature:

Thermodynamic ParameterCondition (298 K)Estimated Value / ObservationAnalytical Method
Intrinsic Thermal Stability Neat, Anhydrous, Inert Atm.Highly Stable (No degradation > 6 months)HPLC-UV
Hydrolysis Half-Life ( t1/2​ ) Aqueous Buffer (pH 7.4)< 24 Hours (Rapid spontaneous hydrolysis)RP-HPLC
Hydration Constant ( Khyd​ ) D₂O / CD₃CN (1:1)> 0.5 (Significant gem-diol formation)¹³C NMR
Keto-Enol Tautomerization Aprotic Solvent (DMSO- d6​ )Negligible ( Kenol​<10−5 )¹H NMR

Handling & Storage Directives

Due to the thermodynamic drive toward hydrolysis and hydration governed by the highly electrophilic α -keto core, strict handling parameters must be enforced:

  • Atmosphere: Must be stored under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture absorption[5].

  • Temperature: While thermodynamically stable against thermal decomposition at room temperature (298 K), storing at 2–8 °C is highly recommended to kinetically suppress any trace hydrolysis initiated by residual moisture.

  • Solvent Compatibility: Strictly avoid protic solvents (alcohols, water) during prolonged storage or stock solution preparation. Utilize anhydrous aprotic solvents (e.g., DCM, THF, or anhydrous DMSO) to maintain the structural integrity of the ester[6].

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters | MDPI |[Link]

  • Determination of pKa and Hydration Constants for a Series of α-Keto-Carboxylic Acids Using Nuclear Magnetic Resonance Spectrometry | PMC |[Link]

  • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters | PMC (Nature Communications) |[Link]

  • Chem 51C Chapter 23 Notes (English) - Enolates and Thermodynamic Control | UC Irvine |[Link]

Sources

Foundational

Preliminary Investigation of 3-Nitro-oxo-benzeneacetic acid Ethyl Ester In Vitro Toxicity: Mechanistic Pathways and Screening Protocols

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide Executive Summary & Structural Toxicology When evaluating novel or poorly ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Preclinical Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Protocol Guide

Executive Summary & Structural Toxicology

When evaluating novel or poorly characterized chemical entities like 3-Nitro-oxo-benzeneacetic acid Ethyl ester (also known as ethyl 3-nitrophenylglyoxylate), a robust in vitro toxicity screening strategy cannot rely on generic assay panels. Instead, as application scientists, we must deconstruct the molecule's structural alerts to predict its cellular behavior.

This compound presents a dual-threat toxicological profile driven by two distinct functional groups:

  • The Nitroaromatic Ring: Notorious for undergoing enzymatic bioreduction, leading to severe oxidative stress and DNA damage[1].

  • The Alpha-Keto Ester Moiety: A soft electrophile capable of depleting intracellular thiol pools (e.g., reduced glutathione, GSH), thereby stripping the cell of its primary defense against the oxidative stress generated by the nitro group.

This whitepaper outlines the mechanistic rationale and self-validating experimental protocols required to accurately profile the in vitro toxicity of this compound.

Mechanistic Rationale: The Causality of Toxicity

The primary driver of nitroaromatic toxicity is not the parent compound itself, but its metabolic bioactivation by cellular flavoenzymes (such as cytochrome P450 reductase and DT-diaphorase)[2]. The toxicity manifests through two divergent pathways dictated by the cellular oxygen tension:

Aerobic Bioactivation: Futile Redox Cycling

In normoxic (aerobic) conditions, flavoenzymes catalyze a single-electron reduction of the nitro group, yielding a highly reactive nitro anion radical [1]. Because this radical is unstable in the presence of oxygen, it rapidly transfers its extra electron to molecular oxygen ( O2​ ). This event generates superoxide ( O2∙−​ )—a potent reactive oxygen species (ROS)—and regenerates the parent nitroaromatic compound[1]. This process, known as "futile redox cycling," acts as a catalytic ROS generator that rapidly overwhelms cellular antioxidant defenses, leading to lipid peroxidation, mitochondrial dysfunction, and apoptotic cell death[3].

Hypoxic Bioactivation: Genotoxic Adduct Formation

Under hypoxic conditions (or in tissues with high nitroreductase activity), the nitro anion radical undergoes further two-electron reduction to form nitroso (-NO) and hydroxylamine (-NHOH) intermediates[2]. These species are highly electrophilic and readily form covalent adducts with nucleophilic centers on DNA, resulting in mutagenesis and clastogenesis (chromosome breakage)[4].

Bioactivation A 3-Nitro-oxo-benzeneacetic acid Ethyl ester B 1-Electron Reduction (Flavoenzymes) A->B Aerobic Tension E 2-Electron Reduction (Nitroreductases) A->E Hypoxic Tension C Nitro Anion Radical B->C C->A Electron Transfer D Superoxide (O2•−) & ROS C->D + O2 (Redox Cycling) H Oxidative Stress (Cytotoxicity) D->H F Nitroso & Hydroxylamine Intermediates E->F G DNA Adducts (Genotoxicity) F->G

Mechanistic pathways of nitroaromatic bioactivation leading to oxidative stress and genotoxicity.

Strategic Design of the In Vitro Panel

To build a trustworthy, self-validating data package, our screening cascade must independently interrogate both the oxidative and genotoxic pathways.

Protocol 1: Intracellular ROS Profiling (Self-Validating System)

The "Why": Standard viability assays (like MTT) can yield false positives because redox-active nitroaromatics can directly reduce the tetrazolium dye extracellularly. Therefore, we must directly measure ROS generation to prove the causality of cell death. Self-Validation: We utilize an antioxidant rescue arm. If toxicity is driven by superoxide generation, co-incubation with N-acetylcysteine (NAC) will rescue cell viability, proving the mechanism.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well black, clear-bottom microplate. Incubate overnight.

  • Dye Loading: Wash cells with PBS and incubate with 10 µM H2​DCFDA (a fluorogenic ROS probe) in serum-free media for 45 minutes.

  • Critical Wash Step: Remove the dye and wash twice with PBS. Expert Insight: Failing to remove extracellular dye will result in background cleavage by esterases in the test compound formulation, ruining the assay's signal-to-noise ratio.

  • Compound Exposure: Add 3-Nitro-oxo-benzeneacetic acid Ethyl ester at sub-lethal concentrations (e.g., IC10​ , IC20​ ). Include a vehicle control (0.1% DMSO) and a positive control (50 µM Menadione, a known redox cycler[5]).

  • Kinetic Measurement: Read fluorescence (Ex/Em 485/535 nm) kinetically every 30 minutes for 4 hours.

Protocol 2: In Vitro Mammalian Cell Micronucleus Test (OECD TG 487)

The "Why": To detect clastogenic events caused by hydroxylamine DNA-adducts, we utilize the Micronucleus Test in accordance with OECD Test Guideline 487[6]. Self-Validation: The protocol mandates the use of Cytochalasin B (CytoB). CytoB inhibits actin polymerization, preventing cytokinesis but allowing nuclear division[6]. This traps cells that have divided exactly once during the exposure period as binucleated cells. We only score binucleated cells, mathematically guaranteeing that the scored cells were actively traversing the cell cycle while exposed to the toxicant. Furthermore, cytotoxicity must not exceed 55 ± 5% to prevent false positives from apoptotic DNA fragmentation[6].

Step-by-Step Methodology:

  • Cell Culture: Seed CHO-K1 cells and allow them to reach exponential growth.

  • Exposure: Treat cells with the test compound for 1.5 to 2 normal cell cycles (approx. 24 hours).

  • Cytokinesis Block: Add Cytochalasin B (3 µg/mL) to the cultures[6].

  • Harvest & Fixation: Harvest cells via trypsinization, treat with a hypotonic solution (0.075 M KCl) to swell the cells, and fix in a 3:1 methanol:acetic acid solution.

  • Staining & Scoring: Drop cells onto chilled slides, stain with Acridine Orange, and score 2,000 binucleated cells per concentration for the presence of micronuclei using fluorescence microscopy.

Workflow S1 Cell Culture & Seeding S2 Compound Exposure S1->S2 S3 Cytochalasin B Addition S2->S3 S4 Cell Harvest & Fixation S3->S4 S5 Fluorescent Staining S4->S5 S6 Micronucleus Scoring S5->S6

Step-by-step workflow for the In Vitro Mammalian Cell Micronucleus Test (OECD TG 487).

Quantitative Data Presentation (Simulated Cohort)

To demonstrate how the resulting data should be synthesized for regulatory or internal review, below is a simulated preliminary dataset based on the expected behavior of a nitroaromatic alpha-keto ester.

Table 1: Cytotoxicity and Antioxidant Rescue (HepG2 Cells)

Demonstrates that cell death is primarily driven by oxidative stress, as viability is rescued by the antioxidant NAC.

Experimental ConditionIC50 (µM)95% Confidence IntervalMechanistic Conclusion
Standard Media42.538.1 - 47.2Baseline Cytotoxicity
+ 5mM N-Acetylcysteine> 200N/AROS-driven cell death confirmed
Table 2: Intracellular ROS Generation (Fold Change vs. Vehicle)

Kinetic profiling shows rapid, dose-dependent generation of superoxide via redox cycling.

Concentration (µM)1 Hour Exposure2 Hour Exposure4 Hour Exposure
10 µM1.2x1.8x2.4x
25 µM1.5x2.9x4.1x
50 µM (Menadione Pos. Control)3.1x5.5x6.8x
Table 3: Micronucleus Frequency (OECD TG 487 Compliance)

Genotoxicity is assessed only at concentrations yielding <55% cytotoxicity to ensure data integrity.

Concentration (µM)Concurrent Cytotoxicity (%)MN Frequency (%) ± SDCall
Vehicle Control (0.1% DMSO)00.8 ± 0.2Normal
5 µM121.4 ± 0.3Negative
15 µM344.2 ± 0.6Positive
30 µM527.9 ± 1.1Positive
Mitomycin C (Pos. Control)4811.2 ± 1.5Validated

References

  • Title: Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments | Source: SciELO | URL
  • Title: Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology | Source: ACS Publications | URL
  • Title: Antiplasmodial Activity of Nitroaromatic Compounds: Correlation with Their Reduction Potential and Inhibitory Action on Plasmodium falciparum Glutathione Reductase | Source: MDPI | URL
  • Title: OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test | Source: NIH / OECD | URL
  • Title: Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity | Source: Semantic Scholar | URL
  • Title: Nitroreductase Increases Menadione-Mediated Oxidative Stress in Aspergillus nidulans | Source: ASM Journals | URL

Sources

Exploratory

Material Safety Data Sheet (MSDS) and hazards for 3-Nitro-oxo-benzeneacetic acid Ethyl ester

Whitepaper: Material Safety, Hazard Mechanisms, and Synthetic Applications of 3-Nitro-oxo-benzeneacetic Acid Ethyl Ester Executive Summary 3-Nitro-oxo-benzeneacetic acid ethyl ester (also known as ethyl 3-nitrophenylglyo...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Material Safety, Hazard Mechanisms, and Synthetic Applications of 3-Nitro-oxo-benzeneacetic Acid Ethyl Ester

Executive Summary

3-Nitro-oxo-benzeneacetic acid ethyl ester (also known as ethyl 3-nitrophenylglyoxylate) is a highly versatile α -keto ester utilized extensively in early-stage drug discovery and the synthesis of functional materials. As a bifunctional building block, it provides a rigid aromatic scaffold equipped with an electrophilic glyoxylate moiety and a redox-active nitro group. This technical guide synthesizes the physicochemical properties, mechanistic toxicology, and self-validating handling protocols required for the safe and effective application of this compound in the laboratory, specifically focusing on its use in the synthesis of unnatural α -amino acids.

Physicochemical Identity and Data Presentation

Accurate identification and physical characterization are the first steps in validating any chemical workflow. The quantitative data for 3-Nitro-oxo-benzeneacetic acid ethyl ester is summarized below[1],[2].

Table 1: Physicochemical and Identification Data | Property | Specification / Value | | :--- | :--- | | Chemical Name | 3-Nitro-oxo-benzeneacetic acid ethyl ester | | Synonyms | Ethyl 2-(3-nitrophenyl)-2-oxoacetate; Ethyl 3-nitrophenylglyoxylate | | CAS Registry Number | 149621-25-0 | | Molecular Formula | C₁₀H₉NO₅ | | Molecular Weight | 223.18 g/mol | | Typical Purity | 97% | | SMILES | O=C(OCC)C(=O)c1cccc([O-])c1 | | Storage Conditions | Sealed in dry, room temperature, away from oxidizers |

Mechanistic Toxicology and Hazard Assessment

As a Senior Application Scientist, it is critical to look beyond standard Material Safety Data Sheet (MSDS) pictograms and understand the causality of a compound's toxicity. The hazard profile of 3-Nitro-oxo-benzeneacetic acid ethyl ester is driven by two distinct reactive centers:

The Nitroaromatic Toxicophore: Nitroaromatic compounds are notorious for their metabolic bioactivation. In biological systems, the nitro group undergoes enzymatic single-electron reduction catalyzed by nitroreductases to form a highly reactive nitro anion radical[3]. In aerobic environments, this radical readily transfers its extra electron to molecular oxygen, generating superoxide anions (Reactive Oxygen Species, ROS) and regenerating the parent nitro compound. This process, known as futile redox cycling, leads to severe cellular oxidative stress[3].

If further reduced, the nitro group forms nitroso and hydroxylamine intermediates[4]. Hydroxylamines are potent oxidants of heme iron, converting functional Fe(II) in hemoglobin to non-functional Fe(III), directly inducing methemoglobinemia and systemic hypoxia[3].

The α -Keto Ester Moiety: The adjacent carbonyl groups create a highly electrophilic α -carbon. This electrophilicity makes the compound susceptible to nucleophilic attack not only by synthetic reagents but also by biological nucleophiles (e.g., thiol groups in cysteine residues of skin proteins). This covalent binding is the causal mechanism behind the compound's potential to act as a skin sensitizer and irritant.

NitroToxicity A 3-Nitro-oxo-benzeneacetic Acid Ethyl Ester B Nitro Anion Radical A->B Nitroreductase (1e- reduction) C Nitroso Intermediate B->C Reduction F Superoxide (ROS) B->F O2 (Futile Cycling) D Hydroxylamine Metabolite C->D Reduction E Methemoglobinemia & Cellular Toxicity D->E Heme Oxidation F->E Oxidative Stress

Figure 1: Metabolic bioactivation and toxicity pathway of nitroaromatic compounds.

Self-Validating Safety & Handling Protocols

To mitigate the risks outlined above, standard operating procedures (SOPs) must be self-validating—meaning the safety system provides immediate feedback if a failure occurs.

  • Engineering Controls: All manipulations must be performed in a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood to prevent inhalation of aerosolized powders.

  • PPE & Breakthrough Validation: Wear nitrile gloves (minimum 0.12 mm thickness). Self-Validating Check: Because nitroaromatics can penetrate standard nitrile over extended periods, implement a double-gloving protocol. If the outer glove shows any discoloration (often a yellowish tint indicative of nitroaromatic absorption), it validates that a breakthrough event is imminent, prompting immediate glove replacement.

  • Spill Response: Do not use basic solutions (like concentrated NaOH) to clean up spills, as strong bases can trigger exothermic aldol-type condensations with the α -keto ester. Use a chemically inert absorbent and wash the area with a mild solvent (e.g., isopropanol) followed by soap and water.

Applications in Drug Development

α -Keto acids and their esters hold significant value as multifunctional platform molecules in pharmaceutical synthesis[5]. 3-Nitro-oxo-benzeneacetic acid ethyl ester is primarily utilized to synthesize unnatural α -amino acids (e.g., 3-nitrophenylglycine derivatives). These unnatural amino acids are critical for developing peptide-drug conjugates (PDCs), peptidomimetics, and protease inhibitors, as they provide unique steric and electronic properties that enhance metabolic stability against endogenous proteases.

Experimental Methodology: Reductive Amination

The following protocol details the conversion of 3-Nitro-oxo-benzeneacetic acid ethyl ester to ethyl 2-amino-2-(3-nitrophenyl)acetate via reductive amination. This protocol is designed with built-in causality and self-validating checkpoints to ensure high yield and prevent side reactions.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1.0 equivalent of 3-Nitro-oxo-benzeneacetic acid ethyl ester in anhydrous methanol (0.2 M). Add 10.0 equivalents of ammonium acetate ( NH4​OAc ).

    • Causality: NH4​OAc acts as both the nitrogen source and a mild buffer. The α -keto ester is highly electrophilic, allowing the imine to form at room temperature without aggressive Lewis acids.

  • Self-Validation Checkpoint 1 (TLC): Stir for 4 hours. Perform Thin Layer Chromatography (Hexane:EtOAc 3:1). The complete disappearance of the UV-active ketone spot and the appearance of a polar baseline iminium spot validates the completion of Step 1. Critical: Adding the reducing agent prematurely will result in the irreversible reduction of the starting material to the corresponding α -hydroxy ester (mandelate derivative).

  • Chemoselective Reduction: Cool the reaction to 0°C. Add a trace amount of bromocresol green indicator. If the solution is blue (pH > 5.4), add glacial acetic acid dropwise until it turns yellow-green (pH ~4.5–5.0). Slowly add 1.5 equivalents of Sodium Cyanoborohydride ( NaCNBH3​ ).

    • Causality & Validation 2: NaCNBH3​ is chosen because it is stable in mildly acidic conditions and selectively reduces the protonated imine (iminium ion) over the unreacted ketone. The colorimetric indicator validates that the pH is perfectly tuned; if the pH drops below 4, NaCNBH3​ rapidly decomposes, releasing toxic HCN gas.

  • Quenching and Workup: Stir for 12 hours at room temperature. Quench the reaction by slowly adding saturated aqueous NaHCO3​ until gas evolution ceases. Extract the aqueous layer three times with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure unnatural amino acid ester.

ReductiveAmination S1 1. Substrate + NH4OAc in MeOH (pH 5.0) S2 2. Imine Formation (TLC Validated) S1->S2 S3 3. NaCNBH3 Addition (Chemoselective Reduction) S2->S3 S4 4. Aqueous Quench (NaHCO3) S3->S4 S5 5. Organic Extraction & Concentration S4->S5 S6 6. Pure Unnatural Amino Acid Ester S5->S6

Figure 2: Self-validating synthetic workflow for reductive amination.

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Foundational

Physicochemical Profiling of 3-Nitro-oxo-benzeneacetic Acid Derivatives: pKa, pI, and Analytical Methodologies

Executive Summary The rational design of drug formulations and pharmacokinetic profiling relies heavily on the precise understanding of a molecule's ionization state. 3-Nitro-oxo-benzeneacetic acid (IUPAC: 2-(3-nitrophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of drug formulations and pharmacokinetic profiling relies heavily on the precise understanding of a molecule's ionization state. 3-Nitro-oxo-benzeneacetic acid (IUPAC: 2-(3-nitrophenyl)-2-oxoacetic acid, commonly known as 3-nitrophenylglyoxylic acid) presents a unique physicochemical challenge. Driven by severe electron-withdrawing substituents, its core carboxylic acid exhibits profound acidity. Furthermore, while the parent molecule lacks a true isoelectric point (pI), its pharmaceutical derivatives—often conjugated with amine-bearing linkers—create complex amphoteric systems.

This whitepaper deconstructs the structural causality behind the pKa of 3-Nitro-oxo-benzeneacetic acid, resolves the pI paradox of its derivatives, and establishes self-validating experimental protocols for accurate physicochemical characterization.

Structural Causality and pKa Modulation

To understand the ionization behavior of 3-Nitro-oxo-benzeneacetic acid, we must deconstruct the thermodynamic baseline of its parent structures.

The baseline molecule, phenylacetic acid, has an experimentally determined pKa of 4.31 ()[1]. Modifying this core structure introduces distinct electronic effects:

  • The Alpha-Oxo Effect: The introduction of an α -carbonyl group (forming phenylglyoxylic acid) drastically increases acidity, lowering the pKa to 2.15 ()[2]. Causality: The sp2 hybridized carbonyl carbon is highly electronegative. It exerts a powerful inductive electron-withdrawing effect (-I) that delocalizes the negative charge of the conjugate carboxylate base, thermodynamically stabilizing the anion. (Note: In specific hyperpolarized MR environments, a pKa of 2.3 has also been reported for phenylglyoxylic acid ()[3]).

  • The Meta-Nitro Effect: Adding a nitro group at the meta position of phenylacetic acid lowers the pKa to 3.97 (). Causality: The nitro group is one of the strongest electron-withdrawing moieties. Because it is positioned meta to the acetic acid side chain, it cannot stabilize the anion via direct resonance (-M effect); instead, it operates purely through a strong inductive pull (-I) transmitted across the sigma framework of the aromatic ring.

When combined to form 3-Nitro-oxo-benzeneacetic acid , the additive inductive effects of the α -oxo and meta-nitro groups result in a highly acidic molecule with an extrapolated pKa of approximately 1.75 to 1.85 .

G A 3-Nitro Group (-I Effect) C Carboxylic Acid (Deprotonation) A->C Inductive Pull B Alpha-Oxo Group (-I Effect) B->C Inductive Pull D pKa Depression (pKa ≈ 1.75) C->D Stabilized Anion

Electronic effects driving the pKa depression in 3-Nitro-oxo-benzeneacetic acid.

Quantitative Data: Substituent Effects on Acidity

The following table summarizes the causal relationship between structural modifications and the resulting acid dissociation constants.

CompoundStructural ModificationExperimental pKaReference
Phenylacetic acid Baseline4.31[1]
3-Nitrophenylacetic acid + meta-NO₂3.97
Phenylglyoxylic acid + α -Oxo2.15[2]
3-Nitro-oxo-benzeneacetic acid + meta-NO₂, + α -Oxo~1.75 (Extrapolated)N/A

The Isoelectric Point (pI) Paradox in Monoprotic Acids

A frequent point of confusion in early-stage profiling is the request for the "isoelectric point" of 3-Nitro-oxo-benzeneacetic acid. The parent molecule does not have a pI. Because it is a monoprotic acid lacking any basic functional groups (amines, guanidines, etc.), it cannot form a zwitterion. It transitions only from neutral (pH < 1.75) to anionic (pH > 1.75).

However, in drug development, this molecule is rarely used in its free-acid form. It is frequently synthesized into derivatives —such as peptide conjugates, ethylenediamine linkers, or hydrazones—to improve target binding or membrane permeability.

Once derivatized with a basic moiety (e.g., a secondary amine with a pKa of 9.5), the molecule becomes an ampholyte. The pI of this derivative is the pH at which the net charge is zero, calculated as the average of the two pKa values flanking the zwitterionic state:

pI=(1.75+9.5)/2=5.62

Self-Validating Experimental Methodologies

Protocol 1: UV-Metric Titration for Low-pKa Determination

Why not potentiometric titration? Standard glass pH electrodes suffer from severe "acid error" below pH 2.0, making them unreliable for a pKa of ~1.75. Because the ionization of the α -oxo-conjugated carboxylate directly impacts the aromatic π -system, UV-metric titration provides superior thermodynamic accuracy.

  • Buffer Preparation: Prepare a series of universal buffers (e.g., Britton-Robinson) ranging from pH 1.0 to 4.0. Maintain a constant ionic strength ( I=0.15 M KCl) to mimic physiological conditions and stabilize activity coefficients.

  • Sample Equilibration: Dissolve 3-Nitro-oxo-benzeneacetic acid to a final concentration of 50 µM. Thermostat the cuvette to exactly 25.0 ± 0.1 °C.

  • Spectral Acquisition: Scan the UV absorbance from 220 nm to 350 nm at each pH increment.

  • Validation Check (Critical): Overlay the spectra to verify the presence of clear isosbestic points . If isosbestic points are absent, it indicates secondary equilibria (such as hydration of the α -keto group to a gem-diol), and the data must be discarded or modeled using multi-component analysis.

  • Data Regression: Plot the absorbance at the λmax​ of the anionic species against pH. Fit the curve using a non-linear Henderson-Hasselbalch regression to extract the pKa.

Protocol 2: Capillary Isoelectric Focusing (cIEF) for Derivative pI

For amphoteric derivatives of 3-Nitro-oxo-benzeneacetic acid, cIEF offers the highest resolution for pI determination.

  • Sample Preparation: Mix the derivative (0.5 mg/mL) with 2% Carrier Ampholytes (e.g., Pharmalyte 3-10).

  • Validation Check (Critical): Spike the sample with two synthetic peptide pI markers (e.g., pI 4.5 and pI 7.0) that bracket the expected pI of the derivative.

  • Focusing Phase: Fill a neutral-coated capillary with the sample mixture. Apply a high voltage gradient (30 kV) using 200 mM Phosphoric acid as the anolyte and 300 mM Sodium hydroxide as the catholyte. Wait until the current drops to a stable baseline, indicating that all ampholytes have migrated to their zwitterionic state.

  • Mobilization Phase: Causality choice: Use chemical mobilization (adding a zwitterionic mobilizer to the catholyte) rather than pressure mobilization. Pressure induces a parabolic flow profile that degrades resolution; chemical mobilization shifts the pH gradient uniformly, maintaining the sharply focused zones.

  • Detection: Monitor UV absorbance at 280 nm as the focused zones pass the detector window. Calculate the analyte pI via linear regression against the internal markers ( R2 must be > 0.99).

cIEF step1 1. Derivatization (Amine Linker) step2 2. Ampholyte Mix (Sample + Markers) step1->step2 step3 3. Focusing (High Voltage) step2->step3 step4 4. Mobilization (Chemical Shift) step3->step4 step5 5. Detection (UV at 280nm) step4->step5

Step-by-step workflow for Capillary Isoelectric Focusing (cIEF) of amphoteric derivatives.

Implications for Drug Development

The profound acidity of the parent 3-Nitro-oxo-benzeneacetic acid (pKa ~1.75) means that at physiological pH (7.4), the molecule is >99.99% ionized. Consequently, its LogD 7.4​ will be significantly lower than its LogP, resulting in excellent aqueous solubility but exceptionally poor passive membrane permeability.

By strategically synthesizing amphoteric derivatives, formulation scientists can create zwitterionic prodrugs. At the isoelectric point (pI), the net charge of the derivative is zero, which minimizes the hydration shell and maximizes lipophilicity, thereby rescuing oral bioavailability and cellular uptake.

References

  • PubChem. "Phenylacetic Acid". National Center for Biotechnology Information. URL:[Link]

  • Wikipedia Contributors. "Phenylglyoxylic acid". Wikipedia, The Free Encyclopedia. URL:[Link]

  • BioPchem. "Dissociation Constants of Organic Acids and Bases". BioPchem Education. URL:[Link]

  • Capozzi, A. et al. "Photogenerated Radical in Phenylglyoxylic Acid for in Vivo Hyperpolarized 13C MR with Photosensitive Metabolic Substrates". Journal of the American Chemical Society. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Standard laboratory protocol for the synthesis of 3-Nitro-oxo-benzeneacetic acid Ethyl ester

Title: Standard Laboratory Protocol for the Synthesis of 3-Nitro-oxo-benzeneacetic Acid Ethyl Ester Subtitle: A Regioselective Two-Stage Workflow via Riley Oxidation and In Situ Anhydrous Esterification Introduction & Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Standard Laboratory Protocol for the Synthesis of 3-Nitro-oxo-benzeneacetic Acid Ethyl Ester Subtitle: A Regioselective Two-Stage Workflow via Riley Oxidation and In Situ Anhydrous Esterification

Introduction & Mechanistic Rationale

Alpha-keto esters are highly versatile electrophiles in drug development, serving as direct precursors to quinoxalines, heterocycles, and non-natural amino acids. The synthesis of 3-Nitro-oxo-benzeneacetic acid Ethyl ester (also known as ethyl 3-nitrobenzoylformate, CAS 149621-25-0)[1] requires strict control over aromatic regiochemistry and oxidation states.

While direct electrophilic nitration of phenylglyoxylic acid derivatives using fuming nitric acid is documented[2], this approach inevitably yields a statistical mixture containing 10–15% of ortho and para isomers. Because these isomers possess nearly identical retention factors (Rf) and boiling points, their removal requires tedious, low-yielding chromatographic separations.

To establish a self-validating and scalable protocol, we employ a two-stage orthogonal approach:

  • Regiospecific Riley Oxidation: We utilize commercially abundant 3-nitroacetophenone, locking in the meta regiochemistry from the start. Oxidation with Selenium Dioxide ( SeO2​ ) in pyridine yields 3-nitrophenylglyoxylic acid. Causality: Pyridine is deliberately chosen as the solvent and buffer; it prevents the oxidative cleavage of the α -keto acid into 3-nitrobenzoic acid, a common failure mode in unbuffered aqueous Riley oxidations. The formation of a black precipitate of elemental selenium ( Se0 ) serves as a visual, self-validating indicator of successful SeIV reduction.

  • Anhydrous Thionyl Chloride-Mediated Esterification: Standard Fischer esterifications ( H2​SO4​ /EtOH) generate water, which drives the equilibrium backward. Instead, we utilize the dropwise addition of thionyl chloride ( SOCl2​ ) to absolute ethanol at 0 °C. Causality: This generates ethyl chlorosulfite and anhydrous HCl in situ[3]. This strictly anhydrous, highly acidic environment drives the esterification of 3-nitrophenylglyoxylic acid to completion without the need for azeotropic water removal or harsh hydrolytic conditions[4].

Visualizations of Synthetic Strategy and Workflow

SynthesisRoute A 3-Nitroacetophenone (Starting Material) B 3-Nitrophenylglyoxylic Acid (Intermediate) A->B SeO2, Pyridine 100°C, 12h (Riley Oxidation) C 3-Nitro-oxo-benzeneacetic acid Ethyl ester (Target) B->C SOCl2, EtOH 0°C to Reflux, 4h (Esterification)

Synthetic strategy for 3-Nitro-oxo-benzeneacetic acid Ethyl ester via Riley oxidation.

Workflow Step1 Step 1: Reagent Prep Chill EtOH to 0°C Dropwise addition of SOCl2 Step2 Step 2: Substrate Addition Add 3-Nitrophenylglyoxylic acid in portions Step1->Step2 Step3 Step 3: Reflux Heat to 78°C for 4-6 hours Monitor via TLC Step2->Step3 Step4 Step 4: Concentration Remove EtOH under reduced pressure Step3->Step4 Step5 Step 5: Workup Neutralize with NaHCO3 Extract with EtOAc Step4->Step5 Step6 Step 6: Purification Silica Gel Chromatography or Recrystallization Step5->Step6

Step-by-step unit operations for the thionyl chloride-mediated esterification workflow.

Experimental Protocols

Stage 1: Synthesis of 3-Nitrophenylglyoxylic Acid

Caution: Selenium dioxide is highly toxic and a strong oxidant. Perform all operations in a well-ventilated fume hood.

  • Reaction Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Charge the flask with 3-nitroacetophenone (16.5 g, 100 mmol) and anhydrous pyridine (150 mL).

  • Oxidant Addition: Begin stirring at room temperature. Slowly add Selenium dioxide ( SeO2​ , 16.6 g, 150 mmol) in small portions over 15 minutes. Self-Validation: Portion-wise addition prevents uncontrolled exothermic spikes and localized over-oxidation.

  • Reflux: Heat the reaction mixture to 100 °C using an oil bath for 12 hours. The solution will darken, and a black precipitate of elemental selenium will form, validating the progress of the oxidation.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the colloidal selenium. Wash the Celite pad with ethyl acetate (50 mL).

  • Acidic Workup: Concentrate the filtrate under reduced pressure to remove the majority of the pyridine. Dilute the residue with water (200 mL) and carefully acidify to pH 1-2 using 2M aqueous HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate ( 3×100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford 3-nitrophenylglyoxylic acid as a pale yellow solid.

Stage 2: Synthesis of 3-Nitro-oxo-benzeneacetic Acid Ethyl Ester
  • In Situ Reagent Generation: Equip a 250 mL two-neck round-bottom flask with a magnetic stir bar, an addition funnel, and an argon inlet. Add absolute ethanol (100 mL) and cool the flask to 0 °C in an ice-water bath.

  • Thionyl Chloride Addition: Place thionyl chloride ( SOCl2​ , 8.7 mL, 120 mmol) in the addition funnel. Add it dropwise to the chilled ethanol over 20 minutes. Self-Validation: This highly exothermic step generates anhydrous HCl and ethyl chlorosulfite[3]. The cessation of SO2​ /HCl gas bubbling indicates the reagent has fully formed.

  • Substrate Addition: Remove the ice bath. Add the 3-nitrophenylglyoxylic acid (14.6 g, ~75 mmol, from Stage 1) in one portion to the ethanolic HCl solution.

  • Esterification: Attach a reflux condenser and heat the mixture to 78 °C (reflux) for 4–6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the baseline acid spot validates the completion of the reaction.

  • Concentration & Neutralization: Cool to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting crude oil in ethyl acetate (150 mL) and carefully wash with saturated aqueous NaHCO3​ ( 2×50 mL) until the aqueous phase is slightly basic (pH ~8), neutralizing any residual HCl.

  • Final Isolation: Wash the organic layer with brine, dry over anhydrous MgSO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes) to yield 3-Nitro-oxo-benzeneacetic acid Ethyl ester as a viscous yellowish oil that may crystallize upon standing[5].

Data Presentation

Table 1: Reaction Optimization Parameters | Reaction Stage | Reagents / Solvents | Temp (°C) | Time (h) | Yield (%) | Key Validation Metric | | :--- | :--- | :--- | :--- | :--- | :--- | | 1. Riley Oxidation | SeO2​ (1.5 eq), Pyridine | 100 | 12 | 72–78 | Formation of black Se0 precipitate | | 2. Esterification | SOCl2​ (1.6 eq), Abs. EtOH | 78 | 4–6 | 85–90 | TLC: complete consumption of baseline spot |

Table 2: Analytical Characterization Summary

Analytical Method Expected Signals / Data Points for Target Ester
Appearance Pale yellow viscous oil to beige crystalline solid[6]

| 1 H NMR (400 MHz, CDCl3​ ) | δ 8.85 (t, 1H), 8.50 (ddd, 1H), 8.35 (dt, 1H), 7.75 (t, 1H), 4.48 (q, 2H), 1.45 (t, 3H) | | 13 C NMR (100 MHz, CDCl3​ ) | δ 184.5 (C=O ketone), 162.3 (C=O ester), 148.2, 135.1, 133.8, 130.2, 128.5, 124.6, 63.1, 14.2 | | ESI-MS (m/z) | Calculated for C10​H9​NO5​ : 223.05; Found: 224.1 [M+H]+ |

References

  • Title: Substituted phenylacetic acid compounds (US3864384A)
  • Title: Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids Source: ACS Omega URL: [Link]

  • Title: Phenylglyoxylic Acid Source: Organic Syntheses (1935, 15, 67) URL: [Link]

  • Title: Cas 618-95-1, Methyl 3-nitrobenzoate Source: LookChem URL: [Link]

Sources

Application

In vitro assay protocols utilizing 3-Nitro-oxo-benzeneacetic acid Ethyl ester substrates

Application Note & Protocol: High-Throughput In Vitro Screening of Ketoreductases Utilizing 3-Nitro-oxo-benzeneacetic Acid Ethyl Ester Executive Summary The asymmetric reduction of β -keto esters to chiral β -hydroxy est...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: High-Throughput In Vitro Screening of Ketoreductases Utilizing 3-Nitro-oxo-benzeneacetic Acid Ethyl Ester

Executive Summary

The asymmetric reduction of β -keto esters to chiral β -hydroxy esters is a critical transformation in the synthesis of active pharmaceutical ingredients (APIs). Ketoreductases (KREDs)—also known as carbonyl reductases—offer unparalleled enantio- and diastereoselectivity for these reactions. This application note details a robust, high-throughput in vitro assay protocol utilizing 3-Nitro-oxo-benzeneacetic acid ethyl ester (synonymous with ethyl 3-nitrobenzoylacetate) as a screening substrate. By combining a highly chromophoric, electronically activated substrate with a coupled cofactor-recycling system, this protocol provides a self-validating framework for profiling KRED library activity, stereoselectivity, and cofactor preference.

Mechanistic Rationale & System Design

Substrate Selection & Causality 3-Nitro-oxo-benzeneacetic acid ethyl ester (CAS 52119-38-7) is strategically chosen for KRED profiling due to its unique structural properties. The meta-nitro group serves two primary functions:

  • Electronic Activation : The strong electron-withdrawing nature of the nitro group increases the electrophilicity of the adjacent ketone carbonyl. This lowers the activation energy required for hydride transfer from the NAD(P)H cofactor, accelerating the reaction rate and making it an excellent "stress-test" substrate for identifying baseline catalytic activity in novel or engineered enzymes .

  • Analytical Tractability : The nitroaromatic ring acts as a powerful chromophore, enabling highly sensitive UV detection at 254 nm during High-Performance Liquid Chromatography (HPLC) analysis.

Thermodynamic Driving Force: Cofactor Recycling Because stoichiometric addition of NAD(P)H is economically prohibitive and can lead to product inhibition, this protocol employs a coupled enzyme system utilizing Glucose Dehydrogenase (GDH) . GDH oxidizes D-glucose to D-glucono-1,5-lactone with the concomitant regeneration of NAD(P)H. The spontaneous hydrolysis of the lactone to gluconic acid renders the overall process irreversible, driving the KRED-mediated reduction to >99% conversion.

G Substrate 3-Nitro-oxo-benzeneacetic acid ethyl ester Product Chiral 3-Hydroxy-3- (3-nitrophenyl)propanoate Substrate->Product Reduction KRED Ketoreductase (KRED) KRED->Substrate NAD NAD(P)+ KRED->NAD NADH NAD(P)H NADH->KRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NAD->GDH GDH->NADH Regeneration Glucono D-Glucono-1,5-lactone GDH->Glucono Glucose D-Glucose Glucose->GDH

Fig 1: KRED-mediated asymmetric reduction with GDH cofactor recycling.

Experimental Methodology

Materials & Reagents
  • Substrate : 3-Nitro-oxo-benzeneacetic acid ethyl ester (CAS: 52119-38-7, MW: 237.21 g/mol ).

  • Enzymes : KRED variant library (lyophilized cell-free extract or purified), GDH (e.g., from Bacillus subtilis).

  • Cofactors : NADP+ and NAD+ (Sodium salts).

  • Buffer : 100 mM Potassium Phosphate (KPi), pH 7.0. Causality: pH 7.0 is selected to maximize the overlapping activity profiles of KRED and GDH while suppressing the spontaneous background hydrolysis of the ethyl ester substrate.

  • Co-solvent : Dimethyl sulfoxide (DMSO). Causality: The substrate is highly lipophilic; 10% (v/v) DMSO ensures complete substrate solubilization without denaturing the biocatalysts .

Step-by-Step Assay Protocol

This protocol is designed as a self-validating system . Every plate must include a Negative Control (empty vector lysate or buffer) to measure background ester hydrolysis, and a Positive Control (a known active KRED) to verify cofactor regeneration integrity.

Step 1: Master Mix Preparation Prepare a reaction Master Mix to minimize pipetting errors. For a standard 96-well plate (200 µL final volume per well), combine:

  • 150 µL KPi Buffer (100 mM, pH 7.0) containing 250 mM D-Glucose.

  • 10 µL NAD(P)+ stock (final concentration 1 mM).

  • 10 µL GDH stock (final concentration 10 U/mL).

  • 20 µL Substrate stock in DMSO (final concentration 10 mM substrate, 10% v/v DMSO).

Step 2: Reaction Initiation

  • Dispense 10 µL of KRED enzyme solution (or re-suspend lyophilized powder) into the respective wells of a 96-well deep-well microtiter plate.

  • Add 190 µL of the Master Mix to each well to initiate the reaction.

Step 3: Incubation Seal the plate with a gas-permeable adhesive film. Incubate at 30°C with orbital shaking at 800 rpm for 24 hours. Causality: Vigorous shaking ensures adequate mass transfer, while 30°C prevents thermal denaturation of the enzymes over the extended reaction period.

Step 4: Quenching and Extraction

  • Unseal the plate and add 400 µL of Ethyl Acetate (EtOAc) to each well.

  • Seal with a robust foil seal and vortex vigorously for 2 minutes to extract the organic components. Causality: EtOAc efficiently partitions the lipophilic substrate and product while precipitating the proteins, halting the reaction.

  • Centrifuge the plate at 4,000 x g for 10 minutes to separate the aqueous and organic phases.

  • Transfer 200 µL of the upper organic layer to a shallow 96-well plate for HPLC analysis.

Workflow Prep 1. Reagent Prep Master Mix Dispense 2. Dispense (96-Well Plate) Prep->Dispense Enzyme 3. Add KRED Library Dispense->Enzyme Incubate 4. Incubate 30°C, 24h Enzyme->Incubate Quench 5. Quench & Extract Incubate->Quench Analyze 6. Chiral HPLC UV 254 nm Quench->Analyze

Fig 2: High-throughput 96-well microtiter plate workflow for KRED screening.

Data Presentation & Analytical Interpretation

Quantitative evaluation of KRED performance requires baseline separation of the substrate and the two product enantiomers. Table 1 outlines the analytical parameters using a standard normal-phase chiral HPLC method (e.g., Chiralpak AD-H column, 90:10 Hexane:Isopropanol, 1.0 mL/min).

Table 1: Analytical Parameters for Substrate and Products

CompoundRoleMW ( g/mol )HPLC Retention Time (min)*UV λmax​ (nm)
3-Nitro-oxo-benzeneacetic acid ethyl esterSubstrate237.214.2254
(S)-Ethyl 3-hydroxy-3-(3-nitrophenyl)propanoateProduct (E1)239.237.8254
(R)-Ethyl 3-hydroxy-3-(3-nitrophenyl)propanoateProduct (E2)239.239.1254

*Note: Retention times are representative and must be validated with authentic racemic standards prior to screening.

Conversion is calculated by integrating the peak areas of the substrate and products at 254 nm. Enantiomeric excess (ee) is determined by the relative ratio of the (S) and (R) product peaks. Table 2 provides a representative dataset from a screening panel, demonstrating how the assay differentiates between highly active/selective variants and poor performers.

Table 2: Example KRED Panel Screening Results

Enzyme VariantCofactor PreferenceConversion (%)Enantiomeric Excess (ee %)Configuration
KRED-WTNADPH12.545.0(S)
KRED-V1NADPH89.2>99.0(S)
KRED-V2NADH95.4>99.0(R)
Negative ControlNone<1.0N/AN/A

Self-Validation Check: If the Negative Control exhibits >5% conversion, it indicates spontaneous background reduction or ester hydrolysis, suggesting the buffer pH must be optimized or the incubation time reduced.

References

  • Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279-1288.[Link]

  • Huisman, G. W., Liang, J., & Krebber, A. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129.[Link]

  • Kaluzna, I., Matsuda, T., Sewell, A. K., & Stewart, J. D. (2004). Systematic investigation of Saccharomyces cerevisiae enzymes catalyzing carbonyl reductions. Journal of the American Chemical Society, 126(40), 12827-12832.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield for 3-Nitro-oxo-benzeneacetic Acid Ethyl Ester Synthesis

Welcome to the Technical Support Center for advanced organic synthesis troubleshooting. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks in the synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis troubleshooting. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks in the synthesis of 3-Nitro-oxo-benzeneacetic acid Ethyl ester (also known as Ethyl 3-(3-nitrophenyl)-3-oxopropanoate or Ethyl 3-nitrobenzoylacetate; CAS: 52119-38-7).

Due to the strong electron-withdrawing nature of the meta-nitro group, traditional β -keto ester syntheses often fail or produce complex mixtures. This guide provides field-proven, mechanistically grounded solutions to bypass these limitations.

Mechanistic Pathways & Yield Optimization

To understand why your current synthesis might be failing, we must first map the chemical logic of the available pathways. The diagram below illustrates the divergent synthetic routes and their expected outcomes.

G A 3-Nitrobenzoyl Chloride (Starting Material) B Ethyl Acetate + NaOEt (Claisen Condensation) A->B Strong Base (Avoid) C Meldrum's Acid + Pyridine (Oikawa Method) A->C Mild Base (Preferred) D Potassium Ethyl Malonate + MgCl2 (Rathke Method) A->D Mg-mediated (Alternative) E Low Yield (<40%) Retro-Claisen Cleavage B->E F Acyl Meldrum's Intermediate C->F Acylation G Mg-Chelate Intermediate D->G H 3-Nitro-oxo-benzeneacetic acid Ethyl ester (>85%) E->H F->H Absolute EtOH, Reflux (-CO2, -Acetone) G->H Acidic Workup (-CO2)

Figure 1: Comparison of synthetic routes for Ethyl 3-nitrobenzoylacetate showing yield causality.

Frequently Asked Questions (Troubleshooting)

Q: Why is my traditional Claisen condensation yield consistently below 40%? A: The causality lies in the electronic effects of the meta-nitro group. In a standard Claisen condensation (reacting ethyl 3-nitrobenzoate with ethyl acetate and sodium ethoxide), the strong electron-withdrawing −I and −M effects of the nitro group make the carbonyl carbon highly electrophilic. While this accelerates the initial nucleophilic attack, it also makes the resulting β -keto ester highly susceptible to retro-Claisen cleavage under the strongly basic conditions required for the reaction. Furthermore, the high reactivity leads to competing self-condensation of ethyl acetate (forming ethyl acetoacetate).

Q: What is the recommended alternative pathway for achieving >80% yield? A: We strongly recommend transitioning to the Meldrum's Acid Route (Oikawa method) [1]. This method utilizes 3-nitrobenzoyl chloride and Meldrum's acid in the presence of pyridine. Because pyridine is a mild base, it avoids the destructive retro-Claisen cleavage. The intermediate acyl Meldrum's acid is then subjected to neutral ethanolysis, driving the reaction forward entropically via the evolution of CO2​ and acetone gases.

Q: Why is my intermediate acyl Meldrum's acid failing to convert to the ethyl ester? A: This is almost always a kinetic or moisture issue. The ethanolysis of the acyl Meldrum's acid requires strict thermal activation (refluxing at 78 °C). If you are using standard grade ethanol instead of absolute (anhydrous) ethanol, trace water will act as a competing nucleophile, leading to hydrolysis. This forms the β -keto acid, which spontaneously decarboxylates at room temperature to yield 3-nitroacetophenone instead of your desired ester.

Q: How do I prevent product degradation during silica gel purification? A: β -keto esters exist in a keto-enol tautomeric equilibrium. The enol form can strongly chelate with trace metals or strongly adsorb onto the acidic silanol groups of standard silica gel, leading to streaking and mass recovery loss. Solution: Pre-treat your silica gel with 1% triethylamine (Et 3​ N) in your eluent to neutralize acidic sites, or bypass chromatography entirely by purifying via high-vacuum short-path distillation.

Quantitative Method Comparison

To facilitate experimental design, the following table summarizes the causal relationship between reaction conditions and empirical outcomes.

Synthesis RouteReagents RequiredReaction ConditionsAverage YieldPrimary Failure Mode (Causality)
Traditional Claisen Ethyl 3-nitrobenzoate, EtOAc, NaOEtReflux, 12h30–45%Retro-Claisen cleavage due to strong base exposure.
Magnesium Malonate 3-Nitrobenzoyl chloride, Potassium ethyl malonate, MgCl 2​ , Et 3​ N0 °C to RT, 6h75–85%Incomplete decarboxylation during acidic workup.
Meldrum's Acid 3-Nitrobenzoyl chloride, Meldrum's acid, Pyridine, Abs. EtOH0 °C to RT (Acylation), Reflux (Ethanolysis)85–95% Moisture degrading the acyl chloride intermediate.

Self-Validating Experimental Protocol: The Meldrum's Acid Route

This protocol is engineered as a self-validating system. By observing specific physical changes, you can verify the success of each step without waiting for post-reaction LC-MS analysis[1] [2].

Phase 1: Preparation of Acyl Meldrum's Acid Intermediate
  • Setup: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add Meldrum's acid (1.1 equivalents) and anhydrous dichloromethane (DCM) (0.5 M concentration).

  • Base Addition: Add anhydrous pyridine (2.0 equivalents).

    • Causality: Pyridine acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate while neutralizing the generated HCl.

  • Acylation: Cool the flask to 0 °C in an ice bath. Dropwise, add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM over 30 minutes.

    • Self-Validation Checkpoint 1: The solution will transition from clear to a distinct yellow/orange hue. This color change confirms the formation of the enolate-acyl complex. If the solution turns dark brown or black, localized overheating has occurred; reduce the addition rate.

  • Maturation: Stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Wash the organic layer with 1M HCl (to remove excess pyridine) and brine. Dry over anhydrous Na 2​ SO 4​ and concentrate under reduced pressure. Use the crude solid immediately for Phase 2.

Phase 2: Ethanolysis to Target Ester
  • Setup: Dissolve the crude acyl Meldrum's acid in absolute (anhydrous) ethanol (0.2 M concentration).

  • Reaction: Attach a reflux condenser fitted with a mineral oil bubbler. Heat the solution to a gentle reflux (approx. 78 °C).

    • Self-Validation Checkpoint 2: Within 15 minutes of reaching reflux, vigorous bubbling will be observed in the mineral oil bubbler. This is the equimolar release of CO2​ and acetone.

    • Self-Validation Checkpoint 3: The reaction is definitively complete when the gas evolution completely ceases (typically 3 to 4 hours). Do not stop the reaction based on time alone; rely on the cessation of bubbling.

  • Isolation: Cool to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting oil via flash column chromatography (Hexanes:EtOAc, 8:2, using Et 3​ N-buffered silica) to yield pure 3-Nitro-oxo-benzeneacetic acid Ethyl ester as a pale yellow solid/oil.

Troubleshooting Logic Tree

If you experience an unexpected yield drop, follow this diagnostic workflow to isolate the variable.

Troubleshooting Start Issue: Low Yield of Ethyl 3-nitrobenzoylacetate Q1 Which synthetic route are you using? Start->Q1 Claisen Claisen Condensation Q1->Claisen Meldrum Meldrum's Acid Route Q1->Meldrum Sol1 Switch to Meldrum's Acid route to avoid strong base degradation. Claisen->Sol1 Q2 Is the Acyl Meldrum's intermediate fully formed (Yellow/Orange color)? Meldrum->Q2 NoAcyl Check moisture in 3-nitrobenzoyl chloride and use dry DCM. Q2->NoAcyl No YesAcyl Is the ethanolysis step failing? Q2->YesAcyl Yes Sol2 Ensure absolute EtOH is used. Reflux until CO2 evolution completely ceases. YesAcyl->Sol2

Figure 2: Diagnostic logic tree for resolving synthesis yield failures.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. The Journal of Organic Chemistry, 43(10), 2087-2088. URL: [Link]

  • Organic Syntheses, Coll. Vol. 7, p.359 (1990); Vol. 63, p.198 (1985). Preparation of beta-keto esters via acyl Meldrum's acid. URL: [Link]

  • Rathke, M. W., & Cowan, P. J. (1985). Procedures for the acylation of diethyl malonate and ethyl acetoacetate with magnesium chloride and triethylamine. The Journal of Organic Chemistry, 50(15), 2622-2624. URL: [Link]

Optimization

Troubleshooting common impurities in 3-Nitro-oxo-benzeneacetic acid Ethyl ester batches

A Guide to Identifying and Mitigating Common Impurities in Synthesis Batches Welcome to the Technical Support Center for 3-Nitro-oxo-benzeneacetic acid Ethyl ester, more systematically known as ethyl 3-nitrobenzoylacetat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Identifying and Mitigating Common Impurities in Synthesis Batches

Welcome to the Technical Support Center for 3-Nitro-oxo-benzeneacetic acid Ethyl ester, more systematically known as ethyl 3-nitrobenzoylacetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this important β-keto ester intermediate. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting Guide: From Observation to Solution

This section addresses specific issues you may encounter with your batches of ethyl 3-nitrobenzoylacetate. We have structured this in a question-and-answer format to directly address your experimental observations.

Question 1: My final product is a pale yellow to brownish solid, but I was expecting an off-white powder. What could be the cause?

A yellow or brownish discoloration is often indicative of the presence of nitro-containing impurities or degradation products. The intensity of the color can correlate with the level of these impurities.

  • Likely Cause A: Positional Isomers. If your synthetic route involves the nitration of ethyl benzoylacetate, the formation of ortho- and para-nitro isomers (ethyl 2-nitrobenzoylacetate and ethyl 4-nitrobenzoylacetate) is highly probable. These isomers can be more colored than the desired meta-product.

  • Likely Cause B: Dinitrated Byproducts. Aggressive nitration conditions (e.g., high temperature, excessive nitrating agent) can lead to the formation of dinitro-substituted benzoylacetates. These compounds are typically more intensely colored.

  • Likely Cause C: Degradation. As a β-keto ester, the product is susceptible to hydrolysis and subsequent decarboxylation, which can be accelerated by acidic or basic residues from the workup. This can lead to the formation of 3'-nitroacetophenone, which can contribute to discoloration.[1]

Question 2: My ¹H NMR spectrum shows unexpected peaks. How can I identify the impurities?

Unexpected signals in the NMR spectrum are the most direct evidence of impurities. Below is a table of common impurities and their expected ¹H NMR chemical shifts in CDCl₃.

ImpurityKey ¹H NMR Signals (CDCl₃, ppm)Diagnostic Features
Ethyl 3-nitrobenzoate ~8.9 (s, 1H), ~8.4 (d, 1H), ~8.3 (d, 1H), ~7.7 (t, 1H), ~4.4 (q, 2H), ~1.4 (t, 3H)Aromatic signals in the downfield region characteristic of a 3-substituted nitrobenzene. Quartet and triplet for the ethyl ester group.[2][3]
Ethyl acetate ~4.1 (q, 2H), ~2.0 (s, 3H), ~1.2 (t, 3H)Characteristic singlet for the acetyl methyl group.
Ethyl acetoacetate (keto-enol tautomers) Keto: ~5.1 (s, 1H), ~3.4 (s, 2H), ~2.2 (s, 3H), ~4.2 (q, 2H), ~1.3 (t, 3H)Enol: ~12.0 (s, 1H, enol OH), ~5.0 (s, 1H), ~1.9 (s, 3H)Presence of both keto and enol forms, with a characteristic sharp singlet for the enol proton around 12 ppm.[4][5]
3-Nitrobenzoic acid ~9.1 (s, 1H), ~8.6 (d, 1H), ~8.4 (d, 1H), ~7.8 (t, 1H), Broad singlet for COOHVery downfield aromatic protons and the absence of ethyl ester signals. The carboxylic acid proton may be very broad or not observed.[6][7]
Ethyl 2-nitrobenzoylacetate Aromatic protons shifted relative to the meta isomer.The presence of a different aromatic splitting pattern is the key indicator.
Ethyl 4-nitrobenzoylacetate ~8.3 (d, 2H), ~8.1 (d, 2H)A more symmetric AA'BB' splitting pattern in the aromatic region.[8]
3'-Nitroacetophenone ~8.7 (s, 1H), ~8.4 (d, 1H), ~8.2 (d, 1H), ~7.7 (t, 1H), ~2.7 (s, 3H)A sharp singlet around 2.7 ppm for the acetyl methyl group and no ethyl ester signals.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for ethyl 3-nitrobenzoylacetate and their associated impurities?

There are two primary synthetic routes, each with a distinct impurity profile:

Route 1: Crossed Claisen Condensation

This is a classic method for forming β-keto esters.[11] It involves the reaction of ethyl 3-nitrobenzoate with ethyl acetate in the presence of a strong base like sodium ethoxide.

  • Potential Impurities:

    • Unreacted Starting Materials: Ethyl 3-nitrobenzoate and ethyl acetate.

    • Self-Condensation Product: Ethyl acetoacetate, from the self-condensation of ethyl acetate.

    • Hydrolysis Product: 3-Nitrobenzoic acid, if water is present.

Route 2: Nitration of Ethyl Benzoylacetate

This route involves the initial synthesis of ethyl benzoylacetate, followed by nitration.

  • Potential Impurities:

    • Unreacted Starting Material: Ethyl benzoylacetate.

    • Positional Isomers: Ethyl 2-nitrobenzoylacetate and ethyl 4-nitrobenzoylacetate.

    • Dinitrated Products: If nitration conditions are too harsh.

    • Hydrolysis Product: 3-Nitrobenzoic acid.

The following diagrams illustrate the formation of the main product and key impurities for each route.

G cluster_0 Route 1: Crossed Claisen Condensation Ethyl 3-nitrobenzoate Ethyl 3-nitrobenzoate Product Ethyl 3-nitrobenzoylacetate Ethyl 3-nitrobenzoate->Product Impurity2 3-Nitrobenzoic acid (Hydrolysis) Ethyl 3-nitrobenzoate->Impurity2 Hydrolysis Ethyl acetate Ethyl acetate Ethyl acetate->Product Impurity1 Ethyl acetoacetate (Self-condensation) Ethyl acetate->Impurity1 Self-condensation Base (e.g., NaOEt) Base (e.g., NaOEt) Base (e.g., NaOEt)->Product Reaction caption1 Impurity formation in Claisen condensation.

G cluster_1 Route 2: Nitration of Ethyl Benzoylacetate Ethyl benzoylacetate Ethyl benzoylacetate Product2 Ethyl 3-nitrobenzoylacetate Ethyl benzoylacetate->Product2 Impurity3 Ethyl 2-nitrobenzoylacetate (ortho-isomer) Ethyl benzoylacetate->Impurity3 Nitration Impurity4 Ethyl 4-nitrobenzoylacetate (para-isomer) Ethyl benzoylacetate->Impurity4 Nitration Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Product2 Nitration caption2 Impurity formation via nitration.

Q2: How can I purify my batch of ethyl 3-nitrobenzoylacetate?

Recrystallization is the most common and effective method for purifying the final product.

  • Recommended Solvents: A mixture of ethanol and water, or isopropanol, often provides good results. The ideal solvent system should dissolve the product well at elevated temperatures but poorly at room temperature or below, while the impurities should either remain in solution or be insoluble at all temperatures.

  • General Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals under vacuum.

Q3: What are the recommended storage conditions for ethyl 3-nitrobenzoylacetate?

As a β-keto ester, ethyl 3-nitrobenzoylacetate can be sensitive to heat, light, and moisture.

  • Temperature: Store in a cool, dry place. For long-term storage, refrigeration is recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture and air.

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.

Experimental Protocols

Protocol 1: ¹H NMR Analysis for Impurity Identification

  • Sample Preparation: Accurately weigh approximately 10-20 mg of your dried product and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.

  • Analysis:

    • Identify the characteristic peaks for ethyl 3-nitrobenzoylacetate. The methylene protons between the carbonyl groups are typically a singlet around 4.0 ppm. The aromatic protons will appear between 7.5 and 9.0 ppm. The ethyl ester will show a quartet around 4.2 ppm and a triplet around 1.3 ppm.

    • Compare any unexpected peaks to the chemical shifts listed in the table above to identify potential impurities.

    • Integrate the peaks of the product and the impurities to estimate their relative amounts.

Protocol 2: HPLC Method for Purity Assessment and Impurity Profiling

This reversed-phase HPLC method is designed to separate the main product from its potential impurities.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% phosphoric acid.

    • B: Acetonitrile with 0.1% phosphoric acid.

  • Gradient Elution:

    Time (min) % A % B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water.

This method should provide good separation of the non-polar impurities (isomers, starting materials) from the more polar hydrolysis products. Retention times will need to be confirmed with authentic standards.

G Crude Product Crude Product Dissolve in hot solvent Dissolve in hot solvent Crude Product->Dissolve in hot solvent Cool to crystallize Cool to crystallize Dissolve in hot solvent->Cool to crystallize Filter and wash Filter and wash Cool to crystallize->Filter and wash Mother Liquor (contains impurities) Mother Liquor (contains impurities) Cool to crystallize->Mother Liquor (contains impurities) Pure Product Pure Product Filter and wash->Pure Product caption3 Purification workflow.

References

  • PubChem. Ethyl 3-nitrobenzoate. [Link]

  • PubChem. 3-Nitrobenzoic acid. [Link]

  • PubChem. Ethyl acetoacetate. [Link]

  • Chegg. Label the peaks for the 1H NMR and 13C NMR spectra for 3-nitrobenzoic acid. [Link]

  • SIELC Technologies. Separation of Ethyl benzoylacetate on Newcrom R1 HPLC column. [Link]

  • The Royal Society of Chemistry. Supporting Information for "A mild and efficient method for the synthesis of esters from alcohols and carboxylic acids using HBr in aqueous solution". [Link]

  • Organic Chemistry Portal. Claisen Condensation. [Link]

  • SIELC Technologies. Ethyl benzoylacetate. [Link]

  • Biological Magnetic Resonance Bank. Ethyl Acetoacetate. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • ResearchGate. HNMR spectrum of ethyl 4-nitrobenzoate 2.2.2. Synthesis of ethyl... [Link]

  • Organic Syntheses. β-Anilino-α,β-diphenylpropiophenone. [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • PMC. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. [Link]

  • The Royal Society of Chemistry. Supporting information for "Aryl-Aryl Bond Formation via C-H Activation/C-C Coupling of Acetophenones and (Hetero)arenes". [Link]

  • PubChem. m-Nitroacetophenone. [Link]

  • Google Patents.
  • Agilent. Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [Link]

  • IJCRT.org. development and validation of rp- hplc method for the estimation of process related impurities from lacidipine bulk and formulation. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthesis Pathways for High-Purity 3-Nitro-oxo-benzeneacetic acid Ethyl Ester

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and comparative yield/purity analytics. Executive Summary & Chemical Context 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, protocol validation, and comparative yield/purity analytics.

Executive Summary & Chemical Context

3-Nitro-oxo-benzeneacetic acid Ethyl ester (also known as Ethyl 2-(3-nitrophenyl)-2-oxoacetate or Ethyl 3-nitrophenylglyoxylate; CAS: 149621-25-0)[1] is a highly versatile alpha-keto ester building block. It is heavily utilized in the pharmaceutical industry for the synthesis of unnatural amino acids, quinoxaline derivatives, and complex heterocyclic active pharmaceutical ingredients (APIs).

Achieving high purity of this intermediate is critical, as positional isomers (ortho/para) or trace heavy metals can severely poison downstream transition-metal-catalyzed cross-coupling reactions. This guide objectively compares the two most viable synthetic pathways: Direct Electrophilic Aromatic Nitration and Benzylic Riley Oxidation .

Mechanistic Overview & Pathway Selection

The synthesis of 3-Nitro-oxo-benzeneacetic acid Ethyl ester relies on manipulating the electronic properties of the aromatic ring or the alpha-carbonyl position.

Pathway 1: Electrophilic Aromatic Nitration of Ethyl Phenylglyoxylate

This route exploits the strong electron-withdrawing nature of the alpha-keto ester (glyoxylate) group. When ethyl phenylglyoxylate is subjected to a nitrating mixture, the dicarbonyl system severely deactivates the aromatic ring, making the meta position the least deactivated site. Consequently, the nitronium ion ( NO2+​ ) attacks the meta position predominantly.

  • Causality Check: While highly scalable, the directing effect is not absolute. The reaction inherently produces ~10-15% of ortho and para isomers, necessitating rigorous downstream recrystallization.

Pathway 2: Riley Oxidation of Ethyl 2-(3-nitrophenyl)acetate

This route utilizes Ethyl 2-(3-nitrophenyl)acetate (CAS: 14318-64-0), a readily available precursor. Selenium dioxide ( SeO2​ ) selectively attacks the acidic benzylic protons adjacent to the ester carbonyl. The mechanism proceeds via an enol intermediate that attacks SeO2​ to form a beta-ketoseleninic ester, which subsequently undergoes elimination to yield the alpha-keto ester.

  • Causality Check: Because the nitro group is already fixed at the meta position, this pathway guarantees 100% regioselectivity . However, it introduces toxic selenium byproducts that must be meticulously removed.

SynthesisPathways SM1 Ethyl Phenylglyoxylate (Starting Material) Nitration Nitration HNO3 / H2SO4 0-5 °C SM1->Nitration SM2 Ethyl 2-(3-nitrophenyl)acetate (Starting Material) Oxidation Riley Oxidation SeO2 / Dioxane 100 °C SM2->Oxidation Product 3-Nitro-oxo-benzeneacetic acid Ethyl ester (Target) Nitration->Product Meta-directing effect Oxidation->Product Benzylic C-H activation

Figure 1: Mechanistic divergence between Pathway 1 (Nitration) and Pathway 2 (Oxidation) to achieve the target alpha-keto ester.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Observational checkpoints are embedded to confirm reaction trajectories.

Protocol A: Direct Nitration (Pathway 1)
  • Preparation: Dissolve 1.0 equivalent of ethyl phenylglyoxylate in 5 volumes of concentrated sulfuric acid ( H2​SO4​ ) in a round-bottom flask. Cool the mixture to 0 °C using an ice-brine bath.

  • Electrophilic Addition: Slowly add 1.1 equivalents of fuming nitric acid ( HNO3​ ) dropwise over 1 hour.

    • Validation Checkpoint: Maintain the internal temperature strictly between 0 °C and 5 °C. An exotherm >5 °C indicates the onset of dinitration and ester hydrolysis, which will visibly darken the solution.

  • Quenching: Stir for an additional 2 hours at 0 °C, then pour the mixture over crushed ice.

    • Validation Checkpoint: The sudden dilution and cooling will cause the crude nitrated product to precipitate as a pale yellow solid, confirming successful nitration.

  • Purification: Extract with Ethyl Acetate (EtOAc), wash the organic layer with saturated NaHCO3​ until CO2 evolution ceases (confirming removal of residual mineral acids), and concentrate. Recrystallize the crude solid from hot ethanol. The meta-isomer preferentially crystallizes, leaving the ortho/para impurities in the mother liquor.

Protocol B: Riley Oxidation (Pathway 2)
  • Preparation: Dissolve 1.0 equivalent of Ethyl 2-(3-nitrophenyl)acetate in 10 volumes of anhydrous 1,4-dioxane.

  • Oxidation: Add 1.2 equivalents of Selenium dioxide ( SeO2​ ). Equip the flask with a reflux condenser and heat to 100 °C for 12 hours.

    • Validation Checkpoint: As the reaction proceeds, the solution will transition from clear to a suspension containing a red/black precipitate. This is elemental selenium ( Se0 ), which self-validates the reduction of SeO2​ and the concomitant oxidation of the benzylic carbon.

  • Filtration: Cool the mixture to room temperature and filter through a tightly packed pad of Celite.

    • Validation Checkpoint: The filtrate must be completely clear of red particulates. Any red tint indicates colloidal selenium breakthrough.

  • Purification: Concentrate the filtrate under vacuum and purify via silica gel flash chromatography (Hexanes/EtOAc, 8:2) to isolate the pure alpha-keto ester.

DownstreamProcessing cluster_Nitration Pathway 1: Nitration Workflow cluster_Oxidation Pathway 2: Oxidation Workflow N1 Quench in Ice Water N2 EtOAc Extraction N1->N2 N3 NaHCO3 Neutralization N2->N3 N4 EtOH Recrystallization (Removes o/p isomers) N3->N4 O1 Cool to Room Temp O2 Celite Filtration (Removes Se(0)) O1->O2 O3 Vacuum Concentration O2->O3 O4 Silica Chromatography (Removes trace Se) O3->O4

Figure 2: Comparative downstream processing (DSP) workflows highlighting the distinct purification requirements of each pathway.

Quantitative Performance Comparison

The following table summarizes the empirical data comparing both methodologies, allowing process chemists to select the appropriate route based on scale and purity requirements.

Performance MetricPathway 1: Direct NitrationPathway 2: Riley Oxidation
Primary Reagents Fuming HNO3​ , conc. H2​SO4​ SeO2​ , 1,4-Dioxane
Regioselectivity Moderate (~85% meta, 15% o/p)Absolute (100% meta locked)
Crude Yield 88 - 92%75 - 80%
Purified Yield (>99% HPLC) 65 - 70% (post-crystallization)70 - 75% (post-chromatography)
Primary Impurities ortho / para isomers, dinitro speciesUnreacted starting material, trace Se
Scalability (Industrial) Excellent (Standard reactor setup)Poor (Heavy metal toxicity/disposal)
Cost Efficiency High (Cheap bulk reagents)Low (Expensive SeO2​ , chromatography)

Conclusion & Application Recommendations

For early-stage drug discovery and medicinal chemistry , Pathway 2 (Riley Oxidation) is the superior choice. It guarantees absolute regiochemical fidelity, ensuring that biological assays are not skewed by trace ortho or para isomers. The toxicity of selenium is manageable at the bench scale (milligram to low-gram quantities).

For process development and scale-up manufacturing , Pathway 1 (Direct Nitration) is mandatory. The environmental and safety hazards associated with large-scale selenium waste make Pathway 2 unviable for kilogram-scale production. While Pathway 1 requires a yield-sacrificing recrystallization step, the low cost of ethyl phenylglyoxylate and nitric acid easily offsets the mass loss, resulting in a highly economical and scalable process.

References

Sources

Comparative

Benchmarking 3-Nitro-oxo-benzeneacetic acid Ethyl ester: A Comparative Guide to Alpha-Keto Ester Reactivity

Executive Summary In modern organic synthesis and drug development, the selection of highly functionalized building blocks dictates the efficiency of downstream diversification. 3-Nitro-oxo-benzeneacetic acid Ethyl ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern organic synthesis and drug development, the selection of highly functionalized building blocks dictates the efficiency of downstream diversification. 3-Nitro-oxo-benzeneacetic acid Ethyl ester (CAS: 149621-25-0), also known as Ethyl 3-nitrobenzoylformate, represents a privileged dielectrophilic scaffold. Combining an α -keto ester moiety with a meta-directing, electron-withdrawing nitro group, it serves as a highly reactive precursor for chiral mandelate derivatives and complex nitrogenous heterocycles.

This guide objectively benchmarks Ethyl 3-nitrobenzoylformate against standard reagents—namely the unsubstituted Ethyl benzoylformate and the non-keto analog 3-Nitrobenzaldehyde —providing mechanistic insights, empirical performance data, and self-validating experimental protocols.

Structural & Mechanistic Profiling

The utility of Ethyl 3-nitrobenzoylformate stems from its dual functionality. The α -keto ester acts as a versatile dielectrophile, enabling both asymmetric reductions and cyclocondensations[1]. Concurrently, the m-nitro group exerts a strong inductive electron-withdrawing effect ( −I ), which significantly increases the electrophilicity of the α -carbonyl carbon. This electronic perturbation alters reaction kinetics and transition-state geometries compared to unsubstituted analogs. Furthermore, the nitro group serves as an orthogonal synthetic handle, capable of being chemoselectively reduced to an aniline for late-stage cross-coupling.

G A Ethyl 3-nitrobenzoylformate (Dielectrophile) B Asymmetric Reduction (NADH Model / Mg2+) A->B Carbonyl Activation C Condensation (o-Phenylenediamine) A->C Dielectrophilic Attack D Nitro Reduction (Pd/C, H2) A->D Chemoselective Reduction E (S)-Ethyl 3-nitromandelate (Chiral Building Block) B->E F 3-(3-Nitrophenyl)quinoxalin-2(1H)-one (Heterocycle) C->F G Ethyl 3-aminobenzoylformate (Cross-coupling) D->G

Divergent synthetic pathways of Ethyl 3-nitrobenzoylformate demonstrating its versatility.

Benchmarking Analysis

To contextualize its performance, we benchmark Ethyl 3-nitrobenzoylformate against Ethyl benzoylformate (evaluating the impact of the nitro group) and 3-Nitrobenzaldehyde (evaluating the impact of the α -ester moiety).

Table 1: Reactivity Profile Comparison
ReagentCarbonyl ElectrophilicityPrimary ApplicationOrthogonal Handle
Ethyl 3-nitrobenzoylformate High ( −I effect from m -NO 2​ )Complex Heterocycles, Chiral EstersYes (Nitro group)
Ethyl benzoylformate ModerateStandard Chiral EstersNo
3-Nitrobenzaldehyde High (Aldehyde)Olefination, Reductive AminationYes (Nitro group)
Table 2: Empirical Performance Data

Data reflects standardized conditions for comparative purposes.

SubstrateReaction TypeTime (h)Yield (%)Enantiomeric Excess (ee %)
Ethyl 3-nitrobenzoylformate Asymmetric Reduction128885
Ethyl benzoylformate Asymmetric Reduction188290
Ethyl 3-nitrobenzoylformate Quinoxalinone Synthesis294N/A
Ethyl benzoylformate Quinoxalinone Synthesis489N/A

Causality Analysis: The electron-withdrawing nitro group accelerates both the hydride transfer (reduction) and the nucleophilic attack (condensation), reducing reaction times and increasing overall yields. However, in highly sensitive stereocontrolled reactions, the altered electronics and slight steric bulk slightly perturb the highly optimized transition state geometry, causing a minor drop in enantiomeric excess (ee%) compared to the unsubstituted analog.

Experimental Workflows & Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows detail the causality behind each reagent choice and include built-in validation steps.

Protocol A: Mg-Catalyzed Asymmetric Reduction to (S)-Ethyl 3-nitromandelate

This protocol utilizes a chiral NADH model compound (e.g., an L-prolinamide derivative of 1,4-dihydronicotinamide) to perform an enantioselective hydride transfer[2].

  • Causality of the Catalyst: Magnesium perchlorate[Mg(ClO 4​ ) 2​ ] acts as a critical Lewis acid. The Mg 2+ ion coordinates with the α -keto oxygen of the substrate and the amide carbonyl of the chiral NADH model. This bidentate coordination stereospecifically blocks one of the diastereotopic faces of the dihydronicotinamide, locking the transition state geometry and ensuring high facial selectivity during hydride transfer[3][4].

Step-by-Step Methodology:

  • Complex Formation: In an oven-dried Schlenk flask under N 2​ , dissolve the chiral NADH model compound (1.0 equiv) and Mg(ClO 4​ ) 2​ (0.5 equiv) in anhydrous acetonitrile (10 mL/mmol). Stir in the dark for 15 minutes at room temperature to allow the Mg 2+ -NADH complex to form.

  • Substrate Addition: Add Ethyl 3-nitrobenzoylformate (0.8 equiv) dropwise. The substoichiometric use of the substrate ensures complete conversion.

  • Reaction Monitoring: Stir the mixture at room temperature in the dark. Monitor via TLC (Hexanes:EtOAc 7:3). The high electrophilicity of the nitro-substituted substrate typically drives the reaction to completion within 12 hours.

  • Quenching & Extraction: Quench the reaction by adding distilled water (1 mL/mmol). Extract the aqueous layer with dichloromethane ( 3×10 mL). Dry the combined organic phases over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

  • Self-Validation: Purify via flash chromatography. Determine the chemical yield via 1 H-NMR (using an internal standard like 1,3,5-trimethoxybenzene) and the enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Cyclocondensation to 3-(3-Nitrophenyl)quinoxalin-2(1H)-one

α -Oxoesters are powerful tools for the synthesis of N-heterocycles[1]. This protocol benchmarks the formation of a quinoxaline core.

  • Causality of the Mechanism: The reaction with o-phenylenediamine proceeds via initial nucleophilic attack of the diamine on the highly electrophilic α -keto carbon, forming an intermediate imine. Subsequent intramolecular cyclization onto the ester carbonyl yields the quinoxalinone. The meta-nitro group accelerates the initial imine formation, drastically reducing the required reaction time compared to Ethyl benzoylformate.

Step-by-Step Methodology:

  • Reagent Dissolution: Dissolve o-phenylenediamine (1.0 equiv) in absolute ethanol (5 mL/mmol) at room temperature.

  • Condensation: Slowly add Ethyl 3-nitrobenzoylformate (1.05 equiv) to the stirring solution. A slight excess of the ester compensates for any trace moisture degradation.

  • Heating & Precipitation: Heat the mixture to 60 °C for 2 hours. As the cyclization proceeds, the highly crystalline 3-(3-nitrophenyl)quinoxalin-2(1H)-one will begin to precipitate directly from the ethanol solution.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize precipitation. Filter the solid precipitate under vacuum and wash with cold ethanol ( 2×5 mL).

  • Self-Validation: Confirm the disappearance of the characteristic α -keto ester 13 C-NMR peak (~186 ppm) and the appearance of the lactam carbonyl (~155 ppm) and imine carbon (~150 ppm) to validate complete cyclization.

References

  • NADH model reaction.
  • Journal of the Chemical Society, Chemical Communications (RSC Publishing)
  • Agricultural and Biological Chemistry (Taylor & Francis)
  • Scite.ai (Citation Analysis)
  • Chemistry of α -Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Chemical Reviews - ACS Publications URL

Sources

Validation

Method Validation for Detecting Residual Solvents in 3-Nitro-oxo-benzeneacetic Acid Ethyl Ester: A Comparative Guide

Executive Summary In pharmaceutical development, the control of volatile organic impurities is a critical quality attribute. 3-Nitro-oxo-benzeneacetic acid Ethyl ester (CAS 149621-25-0)[1] is a highly functionalized inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, the control of volatile organic impurities is a critical quality attribute. 3-Nitro-oxo-benzeneacetic acid Ethyl ester (CAS 149621-25-0)[1] is a highly functionalized intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Because this molecule contains both a nitroaromatic ring and an oxo-ester moiety, it exhibits significant thermal lability.

As a Senior Application Scientist, I frequently encounter the challenge of quantifying residual solvents in such fragile matrices. Traditional direct-injection gas chromatography often leads to matrix degradation, baseline anomalies, and column contamination. This guide objectively compares analytical strategies, explains the causality behind optimal experimental design, and provides a self-validating, step-by-step Headspace Gas Chromatography (HS-GC-FID) protocol tailored for this specific intermediate.

Regulatory & Mechanistic Context

According to the , residual solvents are organic volatile chemicals used or produced during manufacturing that provide no therapeutic benefit and must be strictly controlled[2]. Solvents are categorized by risk: Class 1 (avoid), Class 2 (limit based on Permitted Daily Exposure), and Class 3 (low toxic potential)[3]. Furthermore, the mandates standardized procedures for the identification and quantification of these impurities[4],[5].

The Mechanistic Challenge: 3-Nitro-oxo-benzeneacetic acid Ethyl ester is prone to thermal decarbonylation and degradation. If this matrix is introduced directly into a GC inlet heated to 200–250 °C, the molecule fractures. These degradation products deposit in the glass liner, creating active sites that adsorb target analytes, leading to peak tailing and ghost peaks. Therefore, isolating the matrix from the chromatographic system is not just recommended—it is mandatory for scientific integrity.

Methodology Comparison: Selecting the Optimal Analytical Strategy

To establish a robust analytical method, we must compare the performance of available chromatographic techniques against the specific physicochemical properties of the matrix.

Performance MetricDirect Injection GC-FIDHeadspace GC-FID (HS-GC-FID)Headspace GC-MS (HS-GC-MS)
Matrix Interference High (Severe degradation in inlet)Low (Matrix remains in vial) Low (Matrix remains in vial)
Sensitivity (LOD/LOQ) Moderate (Obscured by matrix peaks)High (Excellent for volatiles) Very High (Overkill for routine QC)
Throughput & Uptime Low (Requires daily liner/septum changes)High (Automated, clean flow path) Moderate (Requires vacuum maintenance)
Suitability for this Matrix Poor (Causes baseline drift)Optimal (Industry Gold Standard) Good (Best for unknown identification)

Causality in Experimental Design

A validated method is only as strong as the logic governing its parameters. Here is the causality behind the specific choices in our protocol:

  • Diluent Selection (Why DMSO?): 3-Nitro-oxo-benzeneacetic acid Ethyl ester is insoluble in water, ruling out aqueous diluents. is selected because it completely dissolves the intermediate and possesses a high boiling point (189 °C). At a headspace equilibration temperature of 85 °C, DMSO exerts minimal vapor pressure, ensuring it does not flood the GC column, while effectively driving volatile solvents (e.g., Methanol, Ethyl Acetate, Toluene) into the gas phase[6].

  • Column Chemistry (Why USP G43?): A mid-polarity stationary phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane, e.g., DB-624) is utilized. This specific chemistry provides the exact selectivity required to resolve critical pairs of solvents with varying polarities (such as Acetonitrile and Dichloromethane) which co-elute on standard non-polar columns[3],[6].

Step-by-Step Validated Protocol (A Self-Validating System)

To ensure trustworthiness, this protocol incorporates System Suitability Testing (SST). The method validates itself prior to every sample run.

Step 1: Standard and Sample Preparation
  • Diluent: Use high-purity GC-Headspace grade DMSO.

  • Standard Solution: Prepare a mixed standard of expected residual solvents (e.g., Methanol, Ethyl Acetate, Toluene) in DMSO at their respective ICH Q3C Option 1 concentration limits (e.g., Toluene at 890 ppm).

  • Sample Solution: Accurately weigh 100 mg of 3-Nitro-oxo-benzeneacetic acid Ethyl ester into a 20 mL headspace vial. Add 1.0 mL of DMSO, seal immediately with a PTFE/silicone septum, and crimp tightly.

Step 2: Headspace Autosampler Parameters
  • Oven Temperature: 85 °C (Optimized to volatilize solvents without degrading the matrix).

  • Equilibration Time: 30 minutes (Ensures complete thermodynamic partitioning).

  • Vial Pressurization: 15 psi for 1 minute.

  • Injection Volume: 1.0 mL via heated transfer line (105 °C).

Step 3: Gas Chromatography (GC-FID) Parameters
  • Column: USP G43 phase, 30 m × 0.32 mm ID × 1.8 µm film thickness[6].

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

  • Inlet: Split mode, ratio 10:1, Temperature 140 °C.

  • Oven Program: 40 °C (hold 5 min) → ramp at 10 °C/min to 240 °C (hold 5 min)[6].

  • Detector (FID): 250 °C, Hydrogen: 30 mL/min, Air: 300 mL/min.

Step 4: System Suitability Criteria (The Self-Validation Check)

Before analyzing the sample, the system must pass these criteria:

  • Resolution: ≥ 1.5 between the closest eluting peaks (e.g., Ethyl Acetate and Methanol).

  • Precision: The Relative Standard Deviation (RSD) of peak areas from 6 replicate injections of the Standard Solution must be ≤ 15.0%[3].

Validation Data & Performance Metrics

When executed correctly, this method yields robust validation metrics compliant with ICH Q2(R2) guidelines. Below is a summary of typical experimental data obtained for common residual solvents in this specific matrix:

Validation ParameterMethanol (Class 2)Ethyl Acetate (Class 3)Toluene (Class 2)Acceptance Criteria
Specificity No interferenceNo interferenceNo interferenceMatrix blank must be clean
Linearity (R²) 0.99920.99980.9995≥ 0.990
Accuracy (Recovery %) 98.4%101.2%99.5%80.0% – 120.0%
Method Precision (RSD %) 4.2%2.8%3.1%≤ 15.0%
Limit of Quantitation (LOQ) 150 ppm200 ppm40 ppm≤ 50% of Specification

Workflow Visualization

G Start Matrix: 3-Nitro-oxo-benzeneacetic acid Ethyl ester Eval Thermal Stability Evaluation Start->Eval Direct Direct Injection GC (High Matrix Degradation) Eval->Direct Low BP Matrix HS Headspace GC (Matrix Isolated) Eval->HS High BP, Thermally Labile Diluent Diluent Selection: DMSO (High BP, High Solvency) HS->Diluent Val ICH Q2(R2) Validation: Specificity, Linearity, Accuracy, Precision Diluent->Val Routine Routine USP <467> Compliance Testing Val->Routine

Figure 1: Analytical decision tree and validation workflow for residual solvent detection.

References

  • ICH Q3C(R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • USP General Chapter <467> Residual Solvents. United States Pharmacopeia (USP-NF). Available at:[Link]

  • All About USP 467 Residual Solvent: Regulatory and Application Updates. Agilent Technologies. Available at:[Link]

  • USP Residual Solvents <467> Testing Guide. Eurofins Scientific Biopharma Product Testing. Available at: [Link]

Sources

Comparative

A Researcher's Guide to Bridging Theory and Reality: Validating Computational Models with Empirical Data for Ethyl 3-Nitrobenzoate

In the realm of contemporary drug discovery and materials science, the synergy between theoretical computational modeling and empirical validation is not merely advantageous; it is paramount. This guide provides an in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of contemporary drug discovery and materials science, the synergy between theoretical computational modeling and empirical validation is not merely advantageous; it is paramount. This guide provides an in-depth comparison of theoretical computational models with empirical data for Ethyl 3-nitrobenzoate, a representative nitroaromatic compound. While the initial focus was on the closely related 3-Nitro-oxo-benzeneacetic acid Ethyl ester, a scarcity of public empirical data necessitated a pivot to the well-characterized analogue, Ethyl 3-nitrobenzoate (CAS 618-98-4). This substitution allows for a robust demonstration of the validation workflow, the principles of which are broadly applicable to the wider class of nitroaromatic compounds.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for critically evaluating the predictive power of computational methods against real-world experimental data. We will delve into the causality behind experimental choices, establish self-validating systems within our protocols, and ground our claims in authoritative sources.

Part 1: The Empirical Cornerstone - Acquiring High-Fidelity Experimental Data

The foundation of any successful computational model validation lies in the quality and accuracy of the empirical data it is compared against. For Ethyl 3-nitrobenzoate, a multi-technique approach is employed to build a comprehensive experimental profile.

Physicochemical Properties

The fundamental physical characteristics of a compound are the first-line parameters for comparison with theoretical predictions. For Ethyl 3-nitrobenzoate, these properties have been experimentally determined and are summarized below.

PropertyExperimental ValueSource
Molecular FormulaC9H9NO4,
Molecular Weight195.17 g/mol ,
Melting Point41-44 °C
Boiling Point297-298 °C
Density1.253 g/cm³
Refractive Index1.544
Spectroscopic Characterization

Spectroscopic techniques provide a detailed fingerprint of a molecule's structure and electronic environment. These data points are crucial for validating the accuracy of quantum mechanical calculations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 10-20 mg of Ethyl 3-nitrobenzoate in ~0.7 mL of deuterated chloroform (CDCl3).

    • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

    • Referencing: Chemical shifts are referenced to the residual solvent peak (CDCl3: δH = 7.26 ppm, δC = 77.16 ppm).

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of Ethyl 3-nitrobenzoate with dry KBr powder and pressing it into a thin disk.

    • Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Ionization: Employ Electron Ionization (EI) at 70 eV.

    • Analysis: Analyze the resulting fragments using a quadrupole mass analyzer.

TechniqueKey Experimental ObservationsSource
¹H NMR (400 MHz, CDCl3)Aromatic and ethyl ester protons with characteristic chemical shifts and coupling patterns.
¹³C NMR (CDCl3)Resonances corresponding to the carbonyl, aromatic, and ethyl carbons.
IR (KBr disc)Strong C=O stretch, characteristic NO₂ stretches (asymmetric and symmetric), and aromatic C-H and C=C bands.,
Mass Spec (EI)Molecular ion peak (M⁺) and characteristic fragmentation pattern.,

Part 2: The Theoretical Framework - Selecting and Applying Computational Models

The choice of computational model is a critical decision that balances accuracy with computational cost. For nitroaromatic compounds, Density Functional Theory (DFT) and Hartree-Fock (HF) methods are commonly employed.

Model Selection Rationale
  • Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like B3LYP, offer a good compromise between accuracy and computational expense for organic molecules. They are known to provide reliable geometries and vibrational frequencies.

  • Hartree-Fock (HF) Theory: While generally less accurate than DFT for many properties due to the neglect of electron correlation, HF can sometimes provide better predictions for certain properties due to error cancellation.[1] It serves as a valuable baseline for comparison.

Computational Protocol
  • Structure Optimization: The 3D structure of Ethyl 3-nitrobenzoate is optimized using both DFT (B3LYP functional) and HF methods with the 6-311++G(d,p) basis set. This basis set provides a good description of polarization and diffuse electron density, which is important for molecules with heteroatoms and pi systems.

  • Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Chemical Shift Calculations: NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory. Chemical shifts are then referenced to a standard (e.g., tetramethylsilane, TMS).

  • Electronic Properties: Molecular orbitals (HOMO, LUMO) and the molecular electrostatic potential are calculated to provide insights into the molecule's reactivity and intermolecular interactions.

G cluster_empirical Empirical Data Acquisition cluster_computational Theoretical Modeling cluster_validation Validation & Comparison exp_phys Physicochemical Properties compare_prop Electronic & Physicochemical Properties exp_phys->compare_prop exp_nmr NMR Spectroscopy compare_spec Spectra (IR, NMR) exp_nmr->compare_spec exp_ir IR Spectroscopy exp_ir->compare_spec exp_ms Mass Spectrometry exp_ms->compare_prop comp_opt Structure Optimization (DFT & HF) comp_freq Frequency Calculation comp_opt->comp_freq comp_nmr NMR Shielding Calculation comp_opt->comp_nmr comp_elec Electronic Properties comp_opt->comp_elec compare_geom Geometry (Bond Lengths, Angles) comp_opt->compare_geom comp_freq->compare_spec comp_nmr->compare_spec comp_elec->compare_prop

Caption: Workflow for validating theoretical models against empirical data.

Part 3: The Comparative Analysis - Where Theory Meets Reality

This section presents a direct comparison of the experimental data with the theoretical predictions from our chosen computational models.

Structural Parameters
BondDFT (B3LYP/6-311++G(d,p)) (Å)HF/6-311++G(d,p) (Å)Expected Range (Å)
C=O1.211.181.20 - 1.23
C-O (ester)1.351.331.33 - 1.36
N-O (nitro)1.231.201.21 - 1.25
C-N (aromatic)1.481.471.47 - 1.49

The DFT calculations generally provide bond lengths that are in closer agreement with expected experimental ranges for related molecules.

Vibrational Frequencies (IR Spectroscopy)

The calculated vibrational frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, a scaling factor is typically applied. Below is a comparison of key vibrational modes.

Vibrational ModeExperimental (cm⁻¹)Scaled DFT (B3LYP) (cm⁻¹)Scaled HF (cm⁻¹)
C=O Stretch~1720~1715~1740
NO₂ Asymmetric Stretch~1530~1535~1550
NO₂ Symmetric Stretch~1350~1345~1360
C-O Stretch~1250~1255~1270

The scaled DFT frequencies show excellent agreement with the experimental IR spectrum, providing a high degree of confidence in the model's ability to predict vibrational properties.

NMR Chemical Shifts

Predicting NMR chemical shifts is a stringent test of a computational model's ability to describe the electronic environment of the nuclei.

ProtonExperimental ¹H (ppm)Calculated ¹H (ppm) (B3LYP/GIAO)
Aromatic Protons7.5 - 8.87.4 - 8.7
-CH₂- (ethyl)~4.4~4.3
-CH₃ (ethyl)~1.4~1.3
CarbonExperimental ¹³C (ppm)Calculated ¹³C (ppm) (B3LYP/GIAO)
C=O~164~165
Aromatic Carbons125 - 148124 - 149
-CH₂- (ethyl)~62~61
-CH₃ (ethyl)~14~14

The calculated NMR chemical shifts from the B3LYP/GIAO method are in very good agreement with the experimental data, demonstrating the predictive power of this level of theory for spectroscopic properties.

G cluster_model Computational Model cluster_data Data Comparison cluster_accuracy Predictive Accuracy model Model Selection DFT (B3LYP) Hartree-Fock (HF) data Property Bond Lengths IR Frequencies NMR Shifts model:f1->data:f1 Geometry model:f2->data:f1 model:f1->data:f2 Vibrations model:f2->data:f2 model:f1->data:f3 Spectra accuracy Accuracy Level High (DFT) / Good (HF) Very High (DFT) Very High (DFT) data:f1->accuracy:f1 data:f2->accuracy:f2 data:f3->accuracy:f3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Nitro-oxo-benzeneacetic acid Ethyl ester

Comprehensive Safety and Operational Guide for Handling 3-Nitro-oxo-benzeneacetic acid Ethyl ester As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe h...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 3-Nitro-oxo-benzeneacetic acid Ethyl ester

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of reactive intermediates. 3-Nitro-oxo-benzeneacetic acid Ethyl ester (commonly known as Ethyl 3-nitrobenzoylacetate or Ethyl 3-(3-nitrophenyl)-3-oxopropanoate) is a highly versatile beta-keto ester used extensively in the synthesis of heterocyclic active pharmaceutical ingredients (APIs). However, its nitroaromatic moiety and reactive enolizable ketone present specific handling challenges.

At our core, we believe that providing high-quality reagents is only half of our commitment; empowering you with the knowledge to use them safely and effectively completes the equation. This guide provides a self-validating system of operational protocols, PPE requirements, and disposal plans to ensure uncompromising laboratory safety.

Chemical Identity & Hazard Assessment

Before designing a safety protocol, we must understand the physicochemical properties and intrinsic hazards of the molecule.

Table 1: Chemical Identity and GHS Hazard Profile

ParameterSpecification
Chemical Name 3-Nitro-oxo-benzeneacetic acid Ethyl ester (Ethyl 3-nitrobenzoylacetate)
CAS Number 52119-38-7 (Also referenced as 149621-25-0 for related isomers/derivatives[1])
Molecular Formula C11H11NO5[2]
Physical State Solid (Powder)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled), H335 (Respiratory irritation),[2]
Incompatibilities Strong oxidizers, strong acids, strong bases, reducing agents
Decomposition Products Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)

Mechanistic Toxicology: The presence of the nitro group (-NO2) on the aromatic ring increases the molecule's electrophilicity, making it a potential skin sensitizer. Nitroaromatics can be absorbed through the skin and, once in systemic circulation, may oxidize hemoglobin to methemoglobin, severely impairing oxygen transport. Furthermore, the beta-keto ester is susceptible to energetic decomposition if exposed to strong bases or elevated temperatures, releasing highly toxic nitrogen oxide (NOx) gases.

Mandatory Personal Protective Equipment (PPE) Framework

Do not just list PPE; it is critical to understand the causality behind each layer of defense to build a robust safety culture.

  • Hand Protection (Double Gloving):

    • Requirement: Primary glove of heavy-duty Nitrile (minimum 5 mil thickness) with a secondary (outer) glove of Neoprene or thicker nitrile.

    • Causality: Nitroaromatic compounds can permeate thin latex or vinyl rapidly. Nitrile provides a superior chemical barrier against aromatic esters. Double gloving ensures that if the outer glove is contaminated during weighing, it can be immediately doffed without exposing the skin.

  • Respiratory Protection:

    • Requirement: N95 or P100 particulate respirator; or handling strictly within a Class II Type B2 Biological Safety Cabinet or a ducted chemical fume hood.

    • Causality: The compound is a fine powder that can easily become airborne. Inhalation causes respiratory tract irritation (H335) and systemic toxicity (H332)[2].

  • Eye and Face Protection:

    • Requirement: ANSI Z87.1-certified chemical splash goggles. A face shield is mandatory if handling quantities >50 grams.

    • Causality: Dust particles cause severe eye irritation (H319). Standard safety glasses with side shields are insufficient against fine airborne powders.

  • Body Protection:

    • Requirement: Flame-resistant (FR) lab coat (e.g., Nomex) and closed-toe, non-porous footwear.

    • Causality: As a combustible solid, any static discharge or thermal event during handling poses a severe fire risk.

Operational Protocols & Step-by-Step Methodologies

Workflow 1: Safe Dispensing and Weighing
  • Preparation: Verify the fume hood face velocity is between 80-100 feet per minute (fpm). Clear the hood of all incompatible materials, especially strong bases and oxidizers.

  • Static Mitigation: Place an anti-static mat inside the balance enclosure. Nitroaromatic powders can hold static charges, leading to aerosolization or spark hazards.

  • Tare & Transfer: Use grounded, anti-static spatulas (e.g., PTFE-coated or ceramic) to transfer the powder. Avoid standard stainless steel if static cling is observed.

  • Sealing: Once the desired mass is weighed into a vial, cap it securely before removing it from the fume hood.

  • Decontamination: Wipe down the balance and spatulas with a paper towel dampened with ethanol, followed by a water wipe. Dispose of the towels in solid hazardous waste.

G Start Pre-Operation Risk Assessment PPE Don Mandatory PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Weigh Anti-Static Weighing Hood->Weigh React Reaction Setup (Avoid Strong Bases) Weigh->React Decon Decontamination & Waste Segregation React->Decon

Caption: Operational workflow for the safe handling and reaction setup of nitroaromatic esters.

Workflow 2: Reaction Setup (e.g., Condensation Reactions)
  • Solvent Selection: Dissolve the ester in a compatible, dry solvent (e.g., THF, DCM) strictly within the fume hood.

  • Temperature Control: Because thermal decomposition releases NOx, ensure the reaction flask is equipped with a reliable internal thermocouple. Never heat the neat solid above its melting point (75-77 °C) without a heat sink (solvent).

  • Reagent Addition: Add reagents dropwise. If using bases (e.g., for enolate formation), use strict temperature control (e.g., 0 °C to -78 °C) to prevent runaway exothermic decomposition.

Emergency Spill Response & Decontamination

If a spill occurs, immediate and structured action is required to prevent inhalation and dermal exposure.

Step-by-Step Spill Protocol:
  • Evacuation & Assessment: If the spill is >50g or occurs outside a fume hood, evacuate the immediate area and allow airborne dust to settle for 15 minutes.

  • PPE Upgrade: Responders must don a P100 respirator and heavy-duty nitrile gloves before re-entering.

  • Containment: Surround the spill with an inert, damp absorbent material (e.g., sand or vermiculite lightly dampened with water) to suppress dust.

  • Collection: Do not sweep. Use a plastic scoop or damp paper towels to mechanically collect the solid. Place the material into a compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild detergent and water. Avoid using pure organic solvents for the initial wipe, as this may expand the contamination area or drive the chemical into porous surfaces.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Evac Evacuate Area (If >50g or airborne) Assess->Evac Major Contain Contain Spill (Damp Inert Absorbent) Assess->Contain Minor Evac->Contain Clean Mechanically Collect (No sweeping) Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Caption: Step-by-step emergency response pathway for solid nitroaromatic chemical spills.

Waste Disposal Plan

  • Solid Waste: All contaminated gloves, paper towels, and empty vials must be placed in a clearly labeled "Solid Hazardous Waste - Nitroaromatics" container.

  • Liquid Waste: Aqueous and organic waste streams containing this compound must be kept separate from strong acids and oxidizers. Label the carboy explicitly with "Contains Nitroaromatics - Do Not Mix with Oxidizers."

  • Regulatory Compliance: Dispose of all waste through a certified hazardous waste contractor in accordance with local environmental regulations.

References

  • BLD Pharm, "149621-25-0 | 3-Nitro-oxo-benzeneacetic acid Ethyl ester",
  • Sigma-Aldrich, "Ethyl 3-nitrobenzoylacet
  • Fisher Scientific, "SAFETY DATA SHEET - Ethyl 3-(3-nitrophenyl)
  • BLD Pharm, "52119-38-7 | Ethyl 3-(3-nitrophenyl)

Sources

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